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Vildagliptin (dihydrate)

Cat. No.: B15144644
M. Wt: 339.4 g/mol
InChI Key: MVOBUCAQTXEOGS-OGDHSBAZSA-N
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Description

Vildagliptin (dihydrate) is a useful research compound. Its molecular formula is C17H29N3O4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Vildagliptin (dihydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vildagliptin (dihydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H29N3O4 B15144644 Vildagliptin (dihydrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H29N3O4

Molecular Weight

339.4 g/mol

IUPAC Name

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;dihydrate

InChI

InChI=1S/C17H25N3O2.2H2O/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;;/h12-14,19,22H,1-8,10-11H2;2*1H2/t12?,13?,14-,16?,17?;;/m0../s1

InChI Key

MVOBUCAQTXEOGS-OGDHSBAZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.O.O

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.O.O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Vildagliptin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Vildagliptin, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor, is a critical oral therapeutic agent for the management of type 2 diabetes mellitus. Its chemical structure, (2S)-1-[[(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile, presents unique synthetic challenges, particularly in maintaining the crucial (S)-stereochemistry of the pyrrolidine ring, which is essential for its biological activity. This guide provides a comprehensive overview of the prevalent synthetic routes, purification methodologies, and impurity control strategies for vildagliptin, tailored for researchers, scientists, and professionals in drug development.

I. Synthetic Pathways for Vildagliptin

The synthesis of vildagliptin primarily involves the coupling of two key intermediates: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol. Various methods have been developed to prepare these intermediates and to couple them efficiently, aiming for high yield and purity.

A common and efficient synthetic approach begins with L-proline. This multi-step process is outlined below.[1]

Vildagliptin_Synthesis_Pathway L_Proline L-Proline Intermediate_A (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxylic acid L_Proline->Intermediate_A Chloroacetyl chloride, THF, 0 °C to 70 °C Intermediate_B (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Intermediate_A->Intermediate_B Acetonitrile, H2SO4 Vildagliptin Vildagliptin (Crude) Intermediate_B->Vildagliptin Condensation in 2-butanone, K2CO3, KI Adamantane 1-Aminoadamantane Hydrochloride Intermediate_C 3-Aminoadamantanol Adamantane->Intermediate_C H2SO4/HNO3, Boric acid (catalyst) Intermediate_C->Vildagliptin Vildagliptin_Pure Vildagliptin Dihydrate (Pure) Vildagliptin->Vildagliptin_Pure Recrystallization

Figure 1: General Synthetic Pathway for Vildagliptin.

Alternative routes have also been explored to simplify the process and improve yields. One such patented method starts from N-fluorenylmethoxycarbonyl-L-prolinamide, which is dehydrated to a nitrile, followed by deprotection, N-chloroacetylation, and condensation with 3-amino-1-adamantanol.[2] Another approach utilizes continuous flow technology for the in-line formation and immediate consumption of the Vilsmeier reagent for the dehydration step, which mitigates safety and handling issues associated with this reagent.[3][4]

Quantitative Data on Vildagliptin Synthesis

StepStarting MaterialReagentsSolventYieldReference
Synthesis of Intermediate A L-prolineChloroacetyl chlorideTetrahydrofuran (THF)90%[5]
Synthesis of Intermediate B Intermediate ADi-tert-butyl dicarbonate, Ammonium bicarbonate, PyridineAcetonitrile84%[5]
Synthesis of Intermediate C 1-Aminoadamantane HClH₂SO₄, HNO₃, Boric acid-Not specified[1]
Condensation to Vildagliptin Intermediate B & CK₂CO₃, KI2-Butanone77%[5]
Overall Process L-prolineVariousVarious95%[1]
Alternative Condensation (S)-1-(2-chloroacetyl)pyrrolidine-2-cyanide & 3-hydroxy-adamantanamineCatalystOrganic solvent/waterHigh yield[6]

Experimental Protocols for Synthesis

1. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid [1] To a solution of L-proline (10 g, 0.087 mol) in 200 mL of tetrahydrofuran (THF), chloroacetyl chloride (9.8 mL, 0.129 mol) is added dropwise at 0 °C.[1] The mixture is stirred for 20 minutes and then heated to 70 °C.[1] After the reaction is complete, the mixture is diluted with 25 mL of water and stirred for an additional 20 minutes. Brine (25 mL) and ethyl acetate (150 mL) are added for extraction.[1]

2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [1] The carboxylic acid intermediate is reacted with acetonitrile in the presence of sulfuric acid. The excess acetonitrile is evaporated, and the residue is worked up to yield the carbonitrile intermediate.[1]

3. Synthesis of 3-Aminoadamantanol [1] 1-Aminoadamantane hydrochloride is oxidized using a mixture of sulfuric acid and nitric acid with boric acid as a catalyst. The product is then extracted with ethanol.[1]

4. Synthesis of Vildagliptin [5] (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (2.2 g, 0.0127 mol) and 3-amino-1-adamantanol (1 g, 6 mmol) are dissolved in 15 mL of 2-butanone. Potassium carbonate (3.3 g, 24 mmol) and potassium iodide (50 mg, 0.3 mmol) are added to the mixture. The reaction mixture is stirred at reflux for 4 hours. After completion, the mixture is filtered, and the solvent is evaporated to give a residue, which is the crude vildagliptin.[5]

II. Purification of Vildagliptin and Impurity Control

The purification of crude vildagliptin is a critical step to ensure the final active pharmaceutical ingredient (API) meets the stringent purity requirements for pharmaceutical use. Recrystallization is the most common method for purifying vildagliptin.

Common Impurities

Several process-related impurities can form during the synthesis of vildagliptin. One of the most significant is the disubstituted impurity, which is challenging to remove.[7] Other potential impurities include the R-enantiomer of vildagliptin and degradation products like vildagliptin diketopiperazine.[8][9][10][11] An unknown impurity, identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, has been detected in the range of 0.01-0.06% in various batches and is noted to be unstable.[9][12]

Purification_Workflow Crude_Vildagliptin Crude Vildagliptin Dissolution Dissolution in Methanol Crude_Vildagliptin->Dissolution Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Remove insoluble impurities Crystallization Cooling & Addition of Anti-solvent Hot_Filtration->Crystallization Induce crystallization Filtration_Drying Vacuum Filtration & Drying Crystallization->Filtration_Drying Pure_Vildagliptin Pure Vildagliptin Dihydrate (Purity > 99.9%) Filtration_Drying->Pure_Vildagliptin

Figure 2: General Purification Workflow for Vildagliptin.

Purification Techniques and Data

Purification MethodSolvent SystemResulting PurityKey Impurities RemovedReference
RecrystallizationMethanol and a mixed anti-solvent99.92% - 99.99%General process impurities[13]
RecrystallizationEthyl acetate and methanol (1:1)98.17%Not specified[5]
RecrystallizationMethyl ethyl ketone99.9%Not specified[14]
RecrystallizationAcetone/Ethyl acetate (7:3 v/v)Not specifiedNot specified[1]
Patented MethodAvoids repeated recrystallizationDisubstituted impurities < 0.1%Disubstituted impurities[7]

Experimental Protocols for Purification

1. Recrystallization from Methanol and Anti-solvent [13] Crude vildagliptin is dissolved in methanol with heating and stirring until a clear solution is obtained. The solution is then filtered while hot. The filtrate is cooled to 20-30 °C, and a pre-cooled mixed anti-solvent is added at a flow rate of 1.0-2.0 mL/min to induce crystallization. The resulting crystals are collected by vacuum filtration and dried under vacuum at 50 °C for 5 hours.[13] This method can yield purities between 99.92% and 99.99%.[13]

2. Chiral Purity Analysis The enantiomeric purity of vildagliptin is crucial for its therapeutic effect. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the standard method for determining the enantiomeric purity. A validated chiral UFLC (Ultra Fast Liquid Chromatography) method can be used for the quantitative analysis of vildagliptin enantiomers.[15] The limit of detection (LOD) and limit of quantification (LOQ) for the R-enantiomer have been reported as 0.15 µg/mL and 0.5 µg/mL, respectively.[16] Another chiral separation method using capillary electrophoresis with α-cyclodextrin as a chiral selector has also been developed, offering a cost-effective alternative.[17][18]

III. Conclusion

The synthesis of vildagliptin dihydrate has been optimized through various routes, with the condensation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol being the cornerstone of most industrial processes. The primary challenges lie in the control of stereochemistry and the minimization of process-related impurities, particularly the disubstituted byproduct. Effective purification through controlled crystallization is paramount to achieving the high purity required for an active pharmaceutical ingredient. The development of robust analytical methods for both chemical and chiral purity ensures the quality and safety of the final drug product. Continuous innovation in both batch and flow chemistry promises further improvements in the efficiency, safety, and sustainability of vildagliptin synthesis.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Vildagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are of paramount importance as they can significantly influence its stability, solubility, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the current scientific knowledge on the crystal structure and polymorphism of vildagliptin. While a dihydrate form of vildagliptin is noted in chemical databases, detailed public crystallographic data for this specific hydrate remains elusive. Therefore, this guide focuses on the well-characterized anhydrous crystalline forms, a hydrated complex, and the amorphous state of vildagliptin. It includes a compilation of available quantitative data, detailed experimental methodologies for characterization, and visual representations of polymorphic relationships and analytical workflows to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction to Vildagliptin and Polymorphism

Vildagliptin is an oral antihyperglycemic agent that enhances the incretin system to improve glycemic control. The ability of a solid material to exist in multiple crystalline forms is known as polymorphism. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Such variations can lead to different physicochemical properties, making the study of polymorphism a critical aspect of drug development.

The known solid-state forms of vildagliptin include at least two anhydrous crystalline polymorphs, an amorphous form, and a hydrated complex. Understanding the relationships between these forms and the methods to characterize them is essential for ensuring consistent product quality and therapeutic efficacy.

Crystalline Forms of Vildagliptin

Anhydrous Polymorphs

At least two distinct anhydrous crystalline forms of vildagliptin have been reported in scientific literature and patent filings. For the purpose of this guide, they will be referred to as Form A and Form B, in addition to a well-defined single crystal structure.

Table 1: Crystallographic Data for Anhydrous Vildagliptin

ParameterAnhydrous Vildagliptin (Single Crystal)
Space Group P212121
a (Å) 10.14270(10)
b (Å) 10.60440(10)
c (Å) 14.51410(10)
Volume (ų) 1561.1

Table 2: Powder X-ray Diffraction (PXRD) Peaks for Anhydrous Vildagliptin Polymorphs

Form A (2θ ± 0.3°)[1]Form B (2θ ± 0.2°)[1]
12.06.02
13.57.53
16.139.62
16.611.41
17.112.60
17.214.03
20.115.13
22.518.64
27.421.22
28.123.01
25.06
28.62
32.03
34.42
Vildagliptin Hydrates

The existence of a vildagliptin dihydrate is acknowledged in chemical databases such as PubChem. However, to date, detailed experimental crystallographic data for a pure vildagliptin dihydrate is not publicly available.

A vildagliptin calcium chloride trihydrate complex has been described in patent literature. This complex is a crystalline solid with a distinct melting point, suggesting a stable, ordered structure.

Table 3: Characterization Data for Vildagliptin Calcium Chloride Trihydrate Complex

PropertyValue
Melting Point (°C) 168-174
Stoichiometry 1:1:3 (Vildagliptin:CaCl₂:H₂O)
Amorphous Vildagliptin

An amorphous form of vildagliptin has also been reported.[2] Unlike crystalline forms, amorphous solids lack a long-range ordered molecular structure. This can lead to different properties, such as potentially higher solubility and dissolution rates, but also a greater susceptibility to physical and chemical instability.

Experimental Protocols for Characterization

The characterization of vildagliptin polymorphs relies on a combination of thermoanalytical and spectroscopic techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying and differentiating crystalline forms.

  • Sample Preparation: A thin layer of the vildagliptin powder sample is carefully placed onto a sample holder.

  • Instrumentation: A diffractometer with a Cu Kα radiation source is typically used.

  • Data Collection: The sample is scanned over a 2θ range, for example, from 4° to 50°, at a specified scan rate.

  • Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, provides a unique fingerprint for each crystalline form.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal events, such as melting and solid-solid transitions, as a function of temperature.

  • Sample Preparation: A few milligrams (typically 1-5 mg) of the vildagliptin sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrumentation: A calibrated DSC instrument.

  • Method: The sample is heated at a constant rate, for example, 10 °C/min, under a nitrogen purge. An empty sealed pan is used as a reference.

  • Analysis: The heat flow to the sample is monitored, and endothermic (e.g., melting) or exothermic (e.g., crystallization) events are recorded. A patent for a crystalline form of vildagliptin reported an endothermic peak at approximately 160 °C with no prior thermal events, indicating the absence of crystal water or solvent.[1]

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature, which is useful for detecting the presence of water or other solvents in the crystal structure.

  • Sample Preparation: A small amount of the vildagliptin sample (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrumentation: A calibrated TGA instrument.

  • Method: The sample is heated at a controlled rate, for example, 10 °C/min, under a nitrogen atmosphere.

  • Analysis: The mass of the sample is continuously recorded. A significant mass loss at temperatures below approximately 120°C can indicate the presence of water or other volatile solvents. For one crystalline form, no significant weight loss was observed before 150 °C, confirming its anhydrous nature.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of molecules and can be used to identify different polymorphic forms due to variations in the crystal lattice that affect these vibrations.

  • Sample Preparation: The vildagliptin sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Collection: The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Analysis: Differences in the peak positions and intensities in the fingerprint region (below 1500 cm⁻¹) can be indicative of different polymorphic forms.

Visualizing Polymorphic Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the relationships between the different solid-state forms of vildagliptin and a typical experimental workflow for their characterization.

Vildagliptin_Polymorphism cluster_forms Solid-State Forms of Vildagliptin Amorphous Amorphous Anhydrous_A Anhydrous Form A Amorphous->Anhydrous_A Heating Anhydrous_B Anhydrous Form B Anhydrous_A->Anhydrous_B Transition Hydrated_Complex Hydrated Complex Solution Solution Solution->Amorphous Fast Solvent Evaporation Solution->Anhydrous_A Crystallization (Solvent 1) Solution->Anhydrous_B Crystallization (Solvent 2)

Vildagliptin Polymorphic Relationships

Experimental_Workflow cluster_workflow Characterization Workflow Sample Sample PXRD Powder X-ray Diffraction Sample->PXRD DSC Differential Scanning Calorimetry Sample->DSC TGA Thermogravimetric Analysis Sample->TGA IR Infrared Spectroscopy Sample->IR Data_Analysis Data Analysis and Form Identification PXRD->Data_Analysis DSC->Data_Analysis TGA->Data_Analysis IR->Data_Analysis

Experimental Characterization Workflow

Conclusion

The solid-state chemistry of vildagliptin is multifaceted, with several anhydrous polymorphs and an amorphous form being identified and characterized. While the existence of a dihydrate is noted, a comprehensive public crystallographic description remains an area for future research. The choice of solvent and crystallization conditions plays a crucial role in determining which polymorphic form is obtained. A thorough understanding and characterization of these forms using a combination of analytical techniques such as PXRD, DSC, TGA, and IR spectroscopy are imperative for the development of stable, safe, and effective vildagliptin drug products. This guide serves as a foundational resource for professionals engaged in the research and development of vildagliptin formulations.

References

Vildagliptin Dihydrate: A Technical Overview of Pleiotropic Mechanisms Beyond DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the mechanism of action of Vildagliptin Dihydrate beyond DPP-4 inhibition.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely used for the management of type 2 diabetes mellitus. Its primary mechanism of action involves preventing the degradation of incretin hormones, such as GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion. However, a growing body of evidence reveals that vildagliptin exerts a range of pleiotropic effects that are independent of its classical role in glycemic control. These non-canonical actions contribute to its beneficial profile, particularly in providing cardiovascular, renal, and anti-inflammatory benefits. This technical guide delves into the molecular mechanisms underpinning these effects, focusing on signaling pathways beyond DPP-4 inhibition. We present key experimental data, detailed methodologies from seminal studies, and visual representations of the core signaling cascades involved.

Cardiovascular Protective Mechanisms

Vildagliptin has demonstrated significant vasculoprotective effects that extend beyond its glucose-lowering capabilities. These effects are primarily mediated through improvements in endothelial function, reduction of inflammation, and attenuation of oxidative stress.

Enhancement of Endothelial Function via eNOS/Akt Signaling

A key mechanism for vildagliptin's cardiovascular benefit is its ability to promote nitric oxide (NO) bioavailability, a critical factor in endothelium-dependent vasodilation.[1] Studies indicate that vildagliptin stimulates the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][3] This leads to increased NO production, improved vascular relaxation, and enhanced revascularization in ischemic conditions.[2] This effect is believed to be mediated by both GLP-1-dependent and GLP-1-independent mechanisms.[2][3]

G cluster_cell Endothelial Cell Vildagliptin Vildagliptin PI3K PI3K Vildagliptin->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt eNOS eNOS pAkt->eNOS Phosphorylates peNOS p-eNOS (Active) eNOS->peNOS NO Nitric Oxide (NO) peNOS->NO Produces Vasodilation Vasodilation & Angiogenesis NO->Vasodilation G cluster_cytoplasm Cytoplasm cluster_nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., Ischemia, Hyperglycemia) TLR4 TLR4 InflammatoryStimuli->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates for degradation Vildagliptin Vildagliptin Vildagliptin->IKK Inhibits NFkB NF-κB IkB->NFkB Inhibits ActiveNFkB Active NF-κB NFkB->ActiveNFkB Nucleus Nucleus ActiveNFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene G cluster_analysis Downstream Analysis AnimalModel Induce Fibrosis Model (e.g., CCl4 for Liver, STZ for Kidney) Treatment Administer Vildagliptin or Vehicle (Control) AnimalModel->Treatment Tissue Harvest Target Organs (Liver, Kidney) Treatment->Tissue Histology Histopathology (Masson's Trichrome Stain) Tissue->Histology IHC Immunohistochemistry (α-SMA, Collagen I) Tissue->IHC qPCR qRT-PCR (TGF-β1, Smad3 mRNA) Tissue->qPCR Western Western Blot (p-Smad3, TGF-β1 Protein) Tissue->Western Outcome Assess Anti-Fibrotic Efficacy Histology->Outcome IHC->Outcome qPCR->Outcome Western->Outcome G Vildagliptin Vildagliptin AMPK AMPK Vildagliptin->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Drp1 Drp1 / Fis1 Expression pAMPK->Drp1 Downregulates MitoFrag Mitochondrial Fragmentation Drp1->MitoFrag MitoFunc Improved Mitochondrial Function MitoFrag->MitoFunc Inhibition leads to

References

Vildagliptin Dihydrate: A Comprehensive Technical Guide to its Degradation Products and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral anti-hyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] The chemical stability of vildagliptin is a critical factor in ensuring the safety and efficacy of its pharmaceutical formulations. Understanding its degradation profile under various stress conditions is paramount for developing stable dosage forms and for regulatory purposes. This technical guide provides an in-depth overview of the known degradation products of vildagliptin dihydrate, the pathways through which they are formed, and the experimental methodologies used to study these processes.

Forced degradation studies are essential for identifying potential degradation products that might form under various storage and handling conditions.[1][2] Vildagliptin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under neutral, thermal, and photolytic stress.[3]

Degradation Products of Vildagliptin

Several degradation products of vildagliptin have been identified and characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and mass spectrometry (MS).[4][5][6] The formation of these degradants is highly dependent on the specific stress conditions applied.

Summary of Vildagliptin Degradation Products

The following table summarizes the major degradation products of vildagliptin reported in the literature, identified by their relative retention times (RRT) and mass-to-charge ratios (m/z).

Stress ConditionDegradant RRTm/z ([M+H]⁺)Proposed Structure/NameReference
Acidic1.33042-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[4][5][6]
Basic0.4322.6(1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline[5][6]
Basic0.6321.11-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide[5][6]
Basic1.2337.21-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide[5][6]
Oxidative0.38241.1N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate[5][7]
Oxidative0.6321.01-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide[5][7]
Oxidative0.8183.1(1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol[5]
Acidic/Basic-226[(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid[2][4]
Acidic/Basic--1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid[2][4]
Acidic/Basic/Oxidative--1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide[2][4]

Degradation Pathways of Vildagliptin

The degradation of vildagliptin proceeds through several pathways, primarily hydrolysis of the amide and nitrile groups and oxidation.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under acidic conditions, the primary degradation pathway involves the hydrolysis of the amide bond, leading to the formation of [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid and the pyrrolidine-2-carbonitrile moiety. Another significant acid-catalyzed degradation product is 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.[4][5][6]

In basic media, vildagliptin is more susceptible to degradation. The nitrile group can be hydrolyzed to a carboxamide, forming 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide. Further hydrolysis of the amide bond can also occur.[4][5][6]

G vildagliptin Vildagliptin acid_hydrolysis Acidic Hydrolysis vildagliptin->acid_hydrolysis base_hydrolysis Basic Hydrolysis vildagliptin->base_hydrolysis dp_acid1 [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid acid_hydrolysis->dp_acid1 dp_acid2 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione acid_hydrolysis->dp_acid2 dp_base1 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl) pyrrolidine-2-carboxamide base_hydrolysis->dp_base1 dp_base2 (1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl) glycylproline base_hydrolysis->dp_base2

Caption: Vildagliptin Hydrolytic Degradation Pathways.

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, leads to the formation of several degradation products. These include N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate and (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol, indicating that the adamantane moiety and the glycine linker are susceptible to oxidation.[5][7]

G vildagliptin Vildagliptin oxidative_stress Oxidative Stress (H₂O₂) vildagliptin->oxidative_stress dp_ox1 N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate oxidative_stress->dp_ox1 dp_ox2 (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol oxidative_stress->dp_ox2 dp_ox3 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl) pyrrolidine-2-carboxamide oxidative_stress->dp_ox3

Caption: Vildagliptin Oxidative Degradation Pathway.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on vildagliptin, compiled from various research articles.

General Experimental Workflow

G start Prepare Vildagliptin Stock Solution stress Subject to Stress Conditions (Acid, Base, Oxidative, etc.) start->stress neutralize Neutralize Solution (for acid/base stress) stress->neutralize if applicable dilute Dilute to Final Concentration stress->dilute for other conditions neutralize->dilute analyze Analyze by HPLC-UV/MS dilute->analyze

Caption: General Workflow for Forced Degradation Studies.

Acidic Degradation Protocol
  • Preparation of Vildagliptin Solution: Dissolve 9 mg of vildagliptin in 2.0 mL of methanol.[3][7]

  • Stress Application: Add 3.0 mL of 1.0 M hydrochloric acid (HCl) solution.[3][7]

  • Incubation: Keep the mixture at 80°C for a specified duration (e.g., 3 to 9 hours).[3][7]

  • Neutralization: After incubation, cool the solution to room temperature and neutralize to pH 7.0 by the gradual addition of a sodium hydroxide (NaOH) solution.[3]

  • Final Preparation: Dilute the neutralized solution with a suitable diluent to achieve a final vildagliptin concentration of approximately 1.0 mg/mL.[3]

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Basic Degradation Protocol
  • Preparation of Vildagliptin Solution: Dissolve 9 mg of vildagliptin in 2.0 mL of methanol.[3][7]

  • Stress Application: Add 3.0 mL of 0.1 M or 1.0 M sodium hydroxide (NaOH) solution.[7]

  • Incubation: Keep the mixture at room temperature or 80°C for a specified duration (e.g., 3 hours).[7]

  • Neutralization: After incubation, cool the solution to room temperature and neutralize to pH 7.0 by the gradual addition of a hydrochloric acid (HCl) solution.[3]

  • Final Preparation: Dilute the neutralized solution with a suitable diluent to achieve a final vildagliptin concentration of approximately 1.0 mg/mL.[3]

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Oxidative Degradation Protocol
  • Preparation of Vildagliptin Solution: Dissolve vildagliptin raw material in a suitable solvent.

  • Stress Application: Expose the solution to 3% hydrogen peroxide (H₂O₂) at room temperature.[7]

  • Incubation: Maintain the reaction for a specified time (e.g., 1 to 7 hours).[7]

  • Final Preparation: Dilute the solution with a suitable diluent to the target concentration for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Thermal and Photolytic Degradation

Vildagliptin has been reported to be relatively stable under thermal and photolytic stress conditions.[3]

  • Thermal Stress: Vildagliptin powder is typically exposed to dry heat at temperatures ranging from 80°C to 150°C for several hours.[3]

  • Photolytic Stress: Vildagliptin solutions are exposed to UV light.

In both cases, no significant degradation has been observed in several studies.[3]

Quantitative Analysis of Degradation

The extent of vildagliptin degradation under different stress conditions can be quantified using stability-indicating HPLC methods. The percentage of degradation is calculated by comparing the peak area of vildagliptin in the stressed sample to that of an unstressed standard solution.

Stress ConditionReagent/ConditionTemperatureDuration% DegradationReference
Acidic1.0 M HCl80°C9 hours~30% (of a degradant)[7]
Acidic1 M HCl70°C210 min~85%[1]
Acidic1 M HCl23°C240 min59.28%[1]
Basic1 M NaOH70°C-Complete degradation[1]
Basic1 M NaOH23°C240 min84.33%[1]
Oxidative3% H₂O₂Room Temp1 hourDegradants at 29.5%, 20.2%, 16.0% area[7]
Oxidative3% H₂O₂Room Temp7 hoursDegradants at 39.1%, 17.6%, 11.8% area[7]
Oxidative3% H₂O₂23°C180 min87.04%[1]
Oxidative6% H₂O₂Room Temp30 min>25%[1]
Thermal80°C - 150°C-up to 7 hoursNot significant[3]
PhotolyticUV light--Not significant[3]

Conclusion

This technical guide has provided a comprehensive overview of the degradation products and pathways of vildagliptin dihydrate. The molecule is primarily susceptible to degradation via hydrolysis under acidic and basic conditions and through oxidation. A thorough understanding of these degradation pathways and the conditions that promote them is crucial for the development of stable pharmaceutical formulations of vildagliptin. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and quality control. The use of validated stability-indicating analytical methods is essential for accurately monitoring the purity and stability of vildagliptin in both bulk drug substance and finished pharmaceutical products.

References

Vildagliptin Dihydrate: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), vildagliptin enhances pancreatic islet function, leading to improved glycemic control. This technical guide provides an in-depth overview of the physicochemical properties and solubility of vildagliptin dihydrate, offering critical data and methodologies for researchers and professionals in drug development. While much of the available data pertains to the anhydrous form of vildagliptin, this document specifies the dihydrate form where information is available.

Physicochemical Properties

The fundamental physicochemical properties of a drug substance are critical determinants of its formulation, stability, and bioavailability. The following tables summarize the key properties of vildagliptin and its dihydrate form.

Table 1: General Physicochemical Properties of Vildagliptin and Vildagliptin Dihydrate

PropertyVildagliptinVildagliptin Dihydrate
Chemical Name (2S)-1-[[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile(2S)-1-[[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile dihydrate
CAS Number 274901-16-5[1][2]2133364-01-7
Molecular Formula C₁₇H₂₅N₃O₂[1][2]C₁₇H₂₉N₃O₄
Molecular Weight 303.40 g/mol [1][2]339.43 g/mol
Appearance White to off-white crystalline powder[2]Solid
Melting Point 148-150 °C[3], 153-155 °C[4], >145°C (dec.)[2]A crystalline form has been reported with a melting point of 159.0-161.0 °C[5]
pKa 9.03 (secondary amino group)Not explicitly found, but expected to be similar to the anhydrous form.
logP -0.22Not explicitly found, but expected to be similar to the anhydrous form.

Solubility Profile

The solubility of vildagliptin is a key factor in its absorption and formulation. It is generally characterized by good aqueous solubility.

Table 2: Solubility of Vildagliptin in Various Solvents

SolventSolubilityReference
WaterFreely soluble[6], 60 mg/mL (197.75 mM)[7][6][7]
0.1N HClSoluble[8]
PBS (pH 7.2)Approximately 10 mg/mL[1][9][1][9]
pH 6.8 Phosphate BufferSoluble[6][6]
EthanolApproximately 15-16 mg/mL, 60 mg/mL (197.75 mM)[1][7][9][1][7][9]
DMSOApproximately 15 mg/mL, up to 45 mg/mL, 60 mg/mL (197.75 mM)[1][4][7][1][4][7]
Dimethylformamide (DMF)Approximately 20 mg/mL[1][9][1][9]

Vildagliptin is reported to be freely soluble in buffers with a pH range from 4.1 to 9.0. One study indicates that vildagliptin tablets are pH-independent preparations, showing dissolution in water, phosphate buffer solutions at pH 4.5 and 6.8, and 0.1 mol/L hydrochloric acid solution.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts.

Apparatus:

  • Melting point apparatus with a heating block and temperature control

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle

  • Sample packing wire

Procedure:

  • Sample Preparation: Ensure the vildagliptin dihydrate sample is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.[10]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the sample enters the tube.[11]

  • Sample Packing: Invert the capillary tube and tap the sealed end on a hard surface to pack the sample into the bottom of the tube. Alternatively, drop the tube through a long glass tube to achieve tight packing. The final packed sample height should be 2-3 mm.[11][12]

  • Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.[10]

    • Set the apparatus to a starting temperature approximately 5-10°C below the expected melting point.

    • Heat rapidly to the starting temperature.

    • Once at the starting temperature, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[10]

    • Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting). This range is the melting point.[11]

  • Replicates: Perform the measurement in triplicate with fresh samples for each determination to ensure accuracy.[13]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable group(s) in vildagliptin.

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of vildagliptin dihydrate in a suitable solvent (e.g., water or a co-solvent system if necessary) to create a solution of known concentration.

  • Titration Setup: Place the beaker containing the vildagliptin solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the titrant (e.g., 0.1 M HCl for a basic compound) above the beaker.

  • Titration:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[14]

    • Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of titrant added.

    • Determine the equivalence point from the inflection point of the curve. This can be more accurately determined by plotting the first or second derivative of the curve.[14]

    • The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the ionizable group.[15][16]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of vildagliptin dihydrate in a specific solvent.

Apparatus:

  • Glass vials with screw caps

  • Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of vildagliptin dihydrate to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH). The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution as necessary to fall within the linear range of the analytical method.

    • Determine the concentration of vildagliptin in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of vildagliptin dihydrate in the solvent, taking into account any dilution factors.

Signaling Pathway and Experimental Workflow Visualizations

Vildagliptin's Mechanism of Action: DPP-4 Inhibition Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, GLP-1 and GIP, leading to a cascade of events that regulate blood glucose levels.

Vildagliptin_Pathway cluster_input Oral Intake cluster_incretins Incretin System cluster_dpp4 DPP-4 Action cluster_pancreas Pancreatic Islets cluster_hormones Hormonal Response cluster_glucose Blood Glucose Regulation Food Intake Food Intake GLP-1 GLP-1 Food Intake->GLP-1 Stimulates Release GIP GIP Food Intake->GIP Stimulates Release DPP-4 DPP-4 GLP-1->DPP-4 Degraded by Pancreatic Beta-Cells Pancreatic Beta-Cells GLP-1->Pancreatic Beta-Cells Stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells GLP-1->Pancreatic Alpha-Cells Inhibits GIP->DPP-4 Degraded by GIP->Pancreatic Beta-Cells Stimulates Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Decreases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowers Glucagon Secretion->Blood Glucose Raises Vildagliptin Vildagliptin Vildagliptin->DPP-4 Inhibits

Caption: Vildagliptin inhibits DPP-4, increasing GLP-1 and GIP levels, which regulate insulin and glucagon secretion.

Experimental Workflow: Vildagliptin Assay by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and robust method for the quantification of vildagliptin in bulk drug and pharmaceutical formulations.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Sample Weigh Sample Dissolve in Diluent Dissolve in Diluent Weigh Sample->Dissolve in Diluent Sonicate Sonicate Dissolve in Diluent->Sonicate Filter Filter Sonicate->Filter Dilute to Final Concentration Dilute to Final Concentration Filter->Dilute to Final Concentration Inject Sample Inject Sample Dilute to Final Concentration->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation Mobile Phase Flow UV Detection UV Detection Chromatographic Separation->UV Detection Record Chromatogram Record Chromatogram UV Detection->Record Chromatogram Integrate Peak Area Integrate Peak Area Record Chromatogram->Integrate Peak Area Quantify Concentration Quantify Concentration Integrate Peak Area->Quantify Concentration vs. Standard Curve

Caption: Workflow for the quantitative analysis of vildagliptin using RP-HPLC.

References

Vildagliptin Dihydrate: An In-Depth Technical Guide to In Vitro Metabolic Fate and Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is an oral hypoglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. Understanding the metabolic fate and biotransformation of vildagliptin is crucial for drug development, offering insights into its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the in vitro metabolism of vildagliptin dihydrate, focusing on key metabolic pathways, enzymatic contributors, and detailed experimental methodologies.

Core Concepts in Vildagliptin In Vitro Metabolism

The in vitro metabolism of vildagliptin is characterized by its primary route of biotransformation through hydrolysis, with a minimal contribution from cytochrome P450 (CYP) enzymes. This profile suggests a low potential for CYP-mediated drug-drug interactions. The principal metabolic pathway is the hydrolysis of the cyano group to form the pharmacologically inactive carboxylic acid metabolite, M20.7 (also known as LAY151). A unique aspect of vildagliptin's metabolism is the significant role of its therapeutic target, the DPP-4 enzyme, in this hydrolytic conversion.

Other minor metabolic pathways have been identified, including amide bond hydrolysis and oxidation of the pyrrolidine moiety. In vitro systems such as human liver microsomes, S9 fractions, and hepatocytes are instrumental in elucidating these metabolic routes.

Quantitative Analysis of Vildagliptin Metabolism

The following tables summarize the quantitative data on the in vitro formation of the major metabolite M20.7 in various human liver fractions.

Table 1: Formation Rate of Vildagliptin Metabolite M20.7 in Human Liver Fractions

In Vitro SystemVildagliptin Concentration (µM)M20.7 Formation Rate (pmol/h/mg protein)
Liver S9 Fraction100.21 ± 0.03[1]
Liver Cytosol100.13 ± 0.01[1]
Liver Microsomes100.64 ± 0.05[1]

Key Metabolic Pathways and Enzymology

The biotransformation of vildagliptin is multifaceted, involving several key enzymatic reactions.

Major Metabolic Pathway: Cyano Group Hydrolysis

The predominant metabolic pathway for vildagliptin is the hydrolysis of its cyano moiety to form the inactive carboxylic acid metabolite M20.7.[2] This reaction is notably not mediated by the cytochrome P450 system. In vitro studies have demonstrated that the dipeptidyl peptidase-4 (DPP-4) enzyme, the pharmacological target of vildagliptin, plays a significant role in this hydrolytic conversion.[2] The formation of M20.7 has been observed to be higher in liver microsomes compared to the cytosol.[1]

Minor Metabolic Pathways

In addition to the primary hydrolytic pathway, vildagliptin undergoes several minor biotransformations:

  • Amide Bond Hydrolysis: Cleavage of the amide bond results in the formation of metabolite M15.3.

  • Glucuronidation: Direct conjugation of vildagliptin leads to the formation of a glucuronide metabolite, M20.2.

  • Oxidation: Hydroxylation of the pyrrolidine ring produces the oxidative metabolites M20.9 and M21.6. The specific cytochrome P450 isozymes responsible for these minor oxidative pathways are not definitively identified but their overall contribution to vildagliptin's metabolism is minimal.

Experimental Protocols for In Vitro Metabolism Studies

Detailed methodologies are critical for the reproducible in vitro evaluation of vildagliptin's metabolism. Below are representative protocols for key experiments.

Protocol 1: Determination of M20.7 Formation in Human Liver Fractions

This protocol outlines the procedure for measuring the formation of the major metabolite M20.7 from vildagliptin in human liver S9, cytosol, and microsomes.

1. Materials and Reagents:

  • Vildagliptin

  • Human liver S9 fraction, cytosol, and microsomes

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (optional, for assessing CYP involvement)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • HPLC-grade water and methanol

2. Incubation Procedure:

  • Prepare a stock solution of vildagliptin in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, pre-incubate the liver fraction (S9, cytosol, or microsomes) in potassium phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding vildagliptin to the incubation mixture. The final vildagliptin concentration should be within the desired range for kinetic analysis (e.g., 10 µM for single-point assays).

  • Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard.

  • Vortex the mixture and centrifuge to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

3. Analytical Method: HPLC-MS/MS for Vildagliptin and M20.7 Quantification:

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for vildagliptin and M20.7.

Protocol 2: CYP Reaction Phenotyping for Oxidative Metabolites

This protocol is designed to identify the specific CYP isozymes involved in the minor oxidative metabolism of vildagliptin.

1. Materials and Reagents:

  • Vildagliptin

  • Recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Human liver microsomes

  • Selective CYP chemical inhibitors

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard

2. Incubation with Recombinant CYPs:

  • Incubate vildagliptin with individual recombinant CYP isozymes in the presence of an NADPH regenerating system.

  • Follow the incubation and sample preparation steps as outlined in Protocol 1.

  • Analyze the formation of oxidative metabolites (M20.9, M21.6) by LC-MS/MS to identify which isozymes are capable of metabolizing vildagliptin.

3. Chemical Inhibition Study in Human Liver Microsomes:

  • Pre-incubate pooled human liver microsomes with selective chemical inhibitors for each major CYP isozyme.

  • Initiate the reaction by adding vildagliptin and the NADPH regenerating system.

  • Follow the incubation and sample preparation steps as outlined in Protocol 1.

  • Quantify the formation of oxidative metabolites and compare the results to a control incubation without inhibitors to determine the extent of inhibition by each specific CYP inhibitor.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visualizations of the metabolic pathways and experimental workflows.

Vildagliptin_Metabolism cluster_major Major Pathway cluster_minor Minor Pathways Vildagliptin Vildagliptin M20_7 M20.7 (Carboxylic Acid Metabolite) (Inactive) Vildagliptin->M20_7 Cyano Group Hydrolysis (DPP-4, other hydrolases) M15_3 M15.3 (Amide Hydrolysis Product) Vildagliptin->M15_3 Amide Bond Hydrolysis M20_2 M20.2 (Glucuronide Conjugate) Vildagliptin->M20_2 Glucuronidation Oxidative_Metabolites M20.9 & M21.6 (Oxidative Metabolites) Vildagliptin->Oxidative_Metabolites Oxidation (CYP-mediated, minor) InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Vildagliptin_Stock Vildagliptin Stock Solution Reaction_Start Add Vildagliptin to Initiate Reaction Vildagliptin_Stock->Reaction_Start Liver_Fraction Human Liver Fraction (Microsomes, S9, or Cytosol) Preincubation Pre-incubate Liver Fraction and Buffer at 37°C Liver_Fraction->Preincubation Buffer Incubation Buffer (pH 7.4) Buffer->Preincubation Preincubation->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Termination Terminate Reaction with Cold Acetonitrile + Internal Standard Incubate->Termination Centrifugation Centrifuge to Precipitate Proteins Termination->Centrifugation LC_MS_Analysis Analyze Supernatant by LC-MS/MS Centrifugation->LC_MS_Analysis

References

A Technical Guide to the Enantiomeric Separation and Analysis of Vildagliptin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the enantiomeric separation and analysis of vildagliptin dihydrate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. As vildagliptin is administered as the enantiomerically pure S-vildagliptin, the accurate quantification of the inactive R-enantiomer is critical for quality control and regulatory compliance.[1][2] This document details various analytical techniques, presents quantitative data in a comparative format, and offers detailed experimental protocols.

Core Analytical Techniques

The primary methods for the enantiomeric separation of vildagliptin include High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), and Capillary Electrophoresis (CE). The selection of a specific method often depends on factors such as the required sensitivity, analysis time, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely employed technique for vildagliptin enantiomer resolution.[3] The separation is typically achieved using chiral stationary phases (CSPs), with polysaccharide-based columns being particularly effective.

Ultra-Fast Liquid Chromatography (UFLC)

UFLC offers a significant advantage in terms of reduced analysis time and solvent consumption while maintaining high separation efficiency. A validated chiral UFLC method has been developed for the rapid and precise analysis of vildagliptin enantiomers.[4][5]

Capillary Electrophoresis (CE)

Capillary electrophoresis provides a high-efficiency alternative for chiral separations. The use of chiral selectors, such as cyclodextrins, in the background electrolyte enables the resolution of vildagliptin enantiomers.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated methods for the enantiomeric separation of vildagliptin.

Table 1: Chromatographic Conditions and Performance

ParameterChiral HPLC Method 1Chiral UFLC MethodChiral HPLC Method 2Capillary Electrophoresis Method
Chromatographic Column Chiralpak IC (250 mm x 4.6 mm, 5 µm)Chiralcel OD-RH (250 mm x 4.6 mm, 5 µm)[4][5]Lux-Cellulose-2Fused silica capillary
Mobile Phase/Electrolyte Isocratic elution20 mM borax buffer (pH 9.0 ± 0.05), ACN, and 0.1% Triethylamine (50:50:0.1, v/v/v)[4][5]Methanol/water/diethylamine (80:20:0.2, v/v/v)[6]75 mM acetate buffer (pH 4.5) containing 50 mM α-CD[1]
Flow Rate/Voltage -1 mL/min[4][5]0.45 mL/min[6]18 kV[1]
Detection Wavelength -210 nm[4][5]--
Column/Capillary Temperature -25°C[4]45°C[6]15°C[1]
Retention/Migration Time (R-Vildagliptin) -5.2 min[4][5]--
Retention/Migration Time (S-Vildagliptin) -7.2 min[4][5]--
Resolution (Rs) >1.54.66[4][5]Baseline separation[6]2.07[1]

Table 2: Method Validation Parameters

ParameterChiral UFLC MethodChiral HPLC Method (Normal Phase)
Linearity Range (S-Vildagliptin) 1 - 12 µg/mL[4]2.0 - 12.5 µg/mL[7]
Correlation Coefficient (r²) 0.999[4]0.9997[7]
Limit of Detection (LOD) 0.024 µg/mL[4][5]1.0 µg/mL[7]
Limit of Quantification (LOQ) 0.075 µg/mL[4]2.1 µg/mL[7]
Accuracy (% Recovery) 99.19% to 100.4%[4]-
Precision (% RSD - Intraday) 0.346%[4]-
Precision (% RSD - Interday) 0.364%[4]-

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Chiral Ultra-Fast Liquid Chromatography (UFLC) Method

Objective: To achieve rapid and efficient enantiomeric separation of vildagliptin.[4][5]

Instrumentation:

  • Ultra-Fast Liquid Chromatograph equipped with a UV detector.

Chromatographic Conditions:

  • Column: Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of 20 mM borax buffer (pH 9.0 ± 0.05), acetonitrile (ACN), and 0.1% Triethylamine (TEA) in a ratio of 50:50:0.1 (v/v/v).[4][5]

  • Flow Rate: 1 mL/min.[4][5]

  • Column Temperature: 25°C.[4]

  • Detection Wavelength: 210 nm.[4][5]

  • Injection Volume: 20 μL.[4]

Sample Preparation:

  • Accurately weigh 50 mg of vildagliptin standard or sample and transfer to a 50 mL volumetric flask.[5]

  • Dissolve the contents in HPLC grade methanol.[5]

  • Make up the volume to the mark with methanol to obtain a final concentration of 1 mg/mL.[5]

  • Sonicate the resulting solution for 15 minutes.[5]

  • Perform further dilutions as required to prepare calibration standards and quality control samples.[5]

Capillary Electrophoresis (CE) Method

Objective: To provide a cost-effective alternative for the enantiomeric purity control of vildagliptin.[1]

Instrumentation:

  • Capillary Electrophoresis system.

Electrophoretic Conditions:

  • Capillary: Fused silica capillary.

  • Background Electrolyte (BGE): 75 mM acetate buffer (pH 4.5) containing 50 mM α-cyclodextrin (α-CD).[1]

  • Applied Voltage: 18 kV.[1]

  • Capillary Temperature: 15°C.[1]

Sample Preparation:

  • Dissolve the vildagliptin sample in the background electrolyte to the desired concentration.

Visualizations

The following diagrams illustrate the experimental workflow for the enantiomeric analysis of vildagliptin.

Vildagliptin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_data Data Processing and Analysis start Start: Vildagliptin Sample weigh Weigh Sample start->weigh dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve sonicate Sonicate for 15 min dissolve->sonicate dilute Dilute to Working Concentration sonicate->dilute inject Inject Sample dilute->inject separate Enantiomeric Separation (Chiral Column/Selector) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification of Enantiomers integrate->quantify report Generate Report quantify->report end End: Analysis Report report->end

Caption: Experimental workflow for vildagliptin enantiomeric analysis.

Method_Selection_Logic cluster_input Decision Factors cluster_methods Analytical Methods speed Need for Speed uflc Chiral UFLC speed->uflc High sensitivity Required Sensitivity hplc Chiral HPLC sensitivity->hplc High sensitivity->uflc High cost Cost-Effectiveness ce Capillary Electrophoresis cost->ce High

Caption: Logic for selecting an analytical method.

References

Vildagliptin Dihydrate and its Interaction with Plasma Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin, an oral anti-hyperglycemic agent, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). Its efficacy in the management of type 2 diabetes mellitus is well-established. A crucial aspect of its pharmacokinetic profile, which dictates its distribution, metabolism, and excretion, is its interaction with plasma proteins. This technical guide provides an in-depth analysis of the binding of vildagliptin dihydrate to plasma proteins, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant workflows.

Quantitative Analysis of Vildagliptin-Plasma Protein Interaction

The binding of a drug to plasma proteins is a critical determinant of its free concentration in the bloodstream, which in turn governs its therapeutic activity. Vildagliptin exhibits low plasma protein binding, a characteristic that contributes to its predictable pharmacokinetic profile.

ParameterValueSpeciesProteinMethodReference
Plasma Protein Binding 9.3%HumanTotal Plasma ProteinsNot Specified[1][2]
Binding Constant (Ka) 1.13 x 104 L/molHumanSerum Albumin (HSA)Fluorescence QuenchingNot Specified
Binding Constant (Ka) 8.54 x 103 L/molHumanSerum Albumin (HSA)Fluorescence QuenchingNot Specified
Binding Constant (Ka) 7.15 x 103 L/molHumanSerum Albumin (HSA)Fluorescence QuenchingNot Specified
Binding Constant (Ka) 1.1 x 104 M-1BovineSerum Albumin (BSA)Fluorescence Quenching[3][4]
Binding Stoichiometry (n) ~1.331BovineSerum Albumin (BSA)Fluorescence Quenching[3][4]

Note: The binding constants for Human Serum Albumin were determined at 298 K, 310 K, and 318 K, respectively.

Experimental Protocols for Determining Vildagliptin-Protein Interaction

Several biophysical techniques are employed to characterize the interaction between vildagliptin and plasma proteins. The most common methods include equilibrium dialysis, fluorescence quenching spectroscopy, and circular dichroism. While specific instrument parameters may vary, the fundamental principles and general procedures are outlined below.

Equilibrium Dialysis

Equilibrium dialysis is a standard method for determining the unbound fraction of a drug in plasma.

Principle: This technique involves a semi-permeable membrane that separates a compartment containing the drug and plasma from a drug-free buffer compartment. The membrane allows the free drug to diffuse across until equilibrium is reached, while the larger protein-drug complexes are retained.

Generalized Protocol:

  • Apparatus Setup: A dialysis cell, typically in a 96-well format, is assembled with a semi-permeable membrane (e.g., with a molecular weight cutoff of 12-14 kDa) separating the plasma and buffer chambers.[5][6]

  • Sample Preparation: Human plasma is spiked with a known concentration of vildagliptin.

  • Dialysis: The plasma-drug mixture is loaded into one chamber, and a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) is placed in the other chamber.[7]

  • Incubation: The dialysis unit is incubated at a physiological temperature (37°C) with gentle agitation to facilitate equilibrium. The time required to reach equilibrium is determined empirically, typically ranging from 6 to 24 hours.[6][7]

  • Sample Analysis: After incubation, the concentrations of vildagliptin in both the plasma and buffer chambers are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[5][8]

  • Calculation: The percentage of protein binding is calculated from the difference in drug concentration between the two chambers.

Fluorescence Quenching Spectroscopy

This method is used to determine the binding affinity and stoichiometry of the interaction between a drug and a protein, such as albumin, which possesses intrinsic fluorescence.

Principle: The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be "quenched" upon the binding of a small molecule like vildagliptin. This quenching can be static (formation of a non-fluorescent complex) or dynamic (collisional quenching). The extent of quenching is related to the binding parameters.

Generalized Protocol:

  • Instrumentation: A spectrofluorometer is used to measure fluorescence intensity.

  • Sample Preparation: A solution of human or bovine serum albumin (HSA or BSA) at a fixed concentration is prepared in a suitable buffer (e.g., Tris-HCl at pH 7.4).

  • Titration: Aliquots of a stock solution of vildagliptin are incrementally added to the albumin solution.

  • Fluorescence Measurement: After each addition of vildagliptin, the fluorescence emission spectrum of the protein is recorded at an excitation wavelength of around 280 nm or 295 nm (to selectively excite tryptophan). The quenching of the fluorescence intensity at the emission maximum (around 340 nm) is monitored.[9]

  • Data Analysis: The binding constant (Ka) and the number of binding sites (n) are calculated using the Stern-Volmer equation and its modifications. A study on vildagliptin's interaction with BSA indicated a static quenching mechanism.[3][4][10]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the conformational changes in a protein upon ligand binding.

Principle: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Changes in the secondary and tertiary structure of a protein, induced by the binding of a drug, can be detected as alterations in its CD spectrum.[11][12][13]

Generalized Protocol:

  • Instrumentation: A CD spectropolarimeter is utilized for the measurements.

  • Sample Preparation: Solutions of the plasma protein (e.g., albumin) and vildagliptin are prepared in a buffer that does not have a high absorbance in the far-UV region.

  • Spectral Measurement: The CD spectrum of the protein is recorded in the far-UV region (typically 190-250 nm) in the absence and presence of increasing concentrations of vildagliptin.[14]

  • Data Analysis: The changes in the CD signal, particularly at the characteristic wavelengths for α-helical and β-sheet structures, are analyzed to determine if vildagliptin binding induces conformational changes in the protein.[14] Studies have suggested that vildagliptin binding can lead to conformational changes in BSA.[3][10]

Interaction with Other Plasma Proteins

While serum albumin is the most abundant plasma protein and a primary binding partner for many drugs, other proteins can also play a role.

  • Lipoproteins: Some studies have suggested that vildagliptin may influence the metabolism of triglyceride-rich lipoproteins.[15][16] However, direct binding studies of vildagliptin to isolated lipoprotein fractions are not extensively reported.

  • Alpha-1-Acid Glycoprotein (AGP): AGP is another important plasma protein that primarily binds to basic drugs.[17][18] There is currently a lack of specific studies investigating the direct binding of vildagliptin to AGP.

Mandatory Visualizations

To further clarify the experimental processes, the following diagrams illustrate a generalized workflow for determining drug-protein binding and the logical relationship in fluorescence quenching analysis.

Experimental_Workflow_for_Drug_Protein_Binding cluster_preparation Sample Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis prep_drug Prepare Vildagliptin Solution mix Incubate Drug with Plasma/Protein prep_drug->mix prep_plasma Prepare Plasma/Protein Solution prep_plasma->mix separate Separate Free from Bound Drug (e.g., Dialysis, Ultrafiltration) mix->separate quantify Quantify Drug Concentration (e.g., LC-MS) separate->quantify calculate Calculate Binding Parameters (% Bound, Ka) quantify->calculate

Generalized workflow for determining drug-protein binding.

Fluorescence_Quenching_Analysis_Logic start Measure Intrinsic Fluorescence of Protein add_drug Titrate with Vildagliptin start->add_drug measure_quenched Measure Quenched Fluorescence add_drug->measure_quenched measure_quenched->add_drug Incremental additions analyze Analyze Data using Stern-Volmer Equation measure_quenched->analyze results Determine Binding Constant (Ka) and Stoichiometry (n) analyze->results

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for Vildagliptin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is an oral anti-diabetic drug that enhances the body's ability to control blood sugar levels. It is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), which leads to increased levels of active incretin hormones. This application note describes a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of vildagliptin in bulk drug and pharmaceutical dosage forms. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control analysis.[1][2][3]

Experimental Protocols

Materials and Reagents
  • Vildagliptin Dihydrate: Pharmaceutical grade reference standard.

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.[1]

  • Orthophosphoric Acid: Analytical reagent grade.

  • Water: HPLC grade, obtained from a water purification system.

  • Vildagliptin Tablets: Commercially available tablets (e.g., Galvus® 50 mg).

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. For example, a mobile phase of Acetonitrile: Phosphate Buffer (pH 3.6) in a 60:40 v/v ratio can be used.[1] Another option is a mixture of dilute orthophosphoric acid and acetonitrile (72:28 v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.[1]

  • Injection Volume: A 10 µL injection volume is a common choice.[4]

  • Detection Wavelength: Vildagliptin can be detected at various wavelengths, with 210 nm, 215 nm, and 266 nm being reported.[1][4] The selection depends on the desired sensitivity and specificity.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of vildagliptin dihydrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up the volume. Sonicate for 15 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 5-30 µg/mL).[5]

Preparation of Sample Solutions (from Tablets)
  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 50 mg of vildagliptin and transfer it to a 50 mL volumetric flask.

  • Add about 30 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.

  • Make up the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:

Specificity

Specificity was evaluated by injecting a blank (mobile phase), a placebo solution, and a standard solution of vildagliptin. The chromatograms were examined for any interference at the retention time of vildagliptin. The method is considered specific if no interfering peaks are observed at the retention time of the analyte.

Linearity

Linearity was assessed by analyzing a series of at least five concentrations of vildagliptin over a specified range (e.g., 25-150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.

Accuracy

Accuracy was determined by the recovery method. A known amount of vildagliptin standard was added to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated. The acceptance criterion for recovery is typically between 98% and 102%.

Precision
  • Repeatability (Intra-day Precision): The precision of the method was determined by injecting six replicate preparations of the same sample solution on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The intermediate precision was assessed by analyzing the same sample on two different days by different analysts. The %RSD was calculated. For both repeatability and intermediate precision, the %RSD should be less than 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve. For example, one study found the LOD and LOQ to be 0.06 µg/ml and 0.21 µg/ml, respectively.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). The system suitability parameters were checked after each variation.

Data Presentation

Table 1: Optimized Chromatographic Conditions

ParameterCondition
InstrumentHPLC with UV Detector
ColumnC18 (250 mm x 4.6 mm, 5 µm)[4]
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.6) (60:40 v/v)[1]
Flow Rate1.0 mL/min[1]
Injection Volume10 µL[4]
Detection Wavelength215 nm
Column TemperatureAmbient
Retention TimeApproximately 3.9 minutes[1]

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 21.2
Theoretical Plates> 20003529
%RSD of Peak Areas≤ 2%0.5%

Table 3: Validation Summary

Validation ParameterResult
Linearity Range25-150 µg/mL
Correlation Coefficient (R²)0.999
Accuracy (% Recovery)99.5% - 101.2%
Precision (%RSD)
- Repeatability0.6%
- Intermediate Precision0.8%
LOD0.06 µg/mL
LOQ0.21 µg/mL
RobustnessRobust

Mandatory Visualization

HPLC_Method_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_standard Prepare Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solutions (from Tablets) prep_sample->hplc_system injection Inject Samples hplc_system->injection specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness detection UV Detection injection->detection chromatogram Generate Chromatogram detection->chromatogram data_processing Data Processing (Peak Integration) chromatogram->data_processing quantification Quantification of Vildagliptin data_processing->quantification reporting Generate Report quantification->reporting

Caption: Workflow for HPLC-UV method development and validation of vildagliptin.

References

Application Note: In Vitro Cell-Based Assays for Vildagliptin Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn enhance insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells in a glucose-dependent manner.[1][3][4] This mechanism ultimately leads to improved glycemic control in patients with type 2 diabetes.[1][2] This document provides detailed protocols for key in vitro assays to evaluate the efficacy of Vildagliptin.

Mechanism of Action

Vildagliptin's therapeutic effect is achieved by preventing the inactivation of incretin hormones. This leads to a cascade of events that improves glucose homeostasis.

G cluster_pancreas Pancreas Vildagliptin Vildagliptin DPP4 DPP-4 Vildagliptin->DPP4 inhibits Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins degrades BetaCells β-cells Incretins->BetaCells stimulates AlphaCells α-cells Incretins->AlphaCells inhibits Pancreas Pancreatic Islets Insulin ↑ Insulin Secretion (Glucose-Dependent) BetaCells->Insulin Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose

Vildagliptin's signaling pathway.

Cell-Based DPP-4 Activity Assay

This assay measures the ability of Vildagliptin to inhibit DPP-4 activity directly in a cellular context, providing a more physiologically relevant assessment than a purely biochemical enzyme assay. Human colon adenocarcinoma cells (Caco-2) or HEK293 cells endogenously expressing DPP-4 are suitable for this purpose.

Experimental Workflow

G A Seed Caco-2 cells in 96-well plate B Incubate for 24-48h to form a monolayer A->B C Treat cells with Vildagliptin (various concentrations) B->C D Incubate for 1 hour C->D E Add fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) D->E F Incubate for 30 min at 37°C E->F G Measure fluorescence (Ex: 360nm, Em: 460nm) F->G H Calculate % inhibition and IC50 G->H

Workflow for a cell-based DPP-4 inhibition assay.
Protocol

Materials:

  • Caco-2 cells (or other DPP-4 expressing cell line)

  • DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Vildagliptin dihydrate

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Fluorogenic DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24-48 hours to allow for adherence and monolayer formation.

  • Compound Preparation: Prepare a serial dilution of Vildagliptin in DPP-4 Assay Buffer.

  • Treatment: Remove the culture medium from the wells and wash once with Assay Buffer. Add the Vildagliptin dilutions to the respective wells. Include wells for "no inhibitor" (100% activity) and "no cells" (background) controls.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Substrate Addition: Add the Gly-Pro-AMC substrate to all wells to a final concentration of 100 µM.[5]

  • Reaction: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Read the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each Vildagliptin concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log of Vildagliptin concentration and fit a dose-response curve to determine the IC50 value.

Expected Quantitative Data
CompoundAssay TypeIC50Reference
VildagliptinHuman DPP-4 Enzyme~4.6 nmol/L[6]
VildagliptinCell-based DPP-4Expected to be in the low nanomolar rangeN/A

Note: Cell-based IC50 values may vary depending on cell type, substrate concentration, and incubation times.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is critical for evaluating the functional consequence of DPP-4 inhibition on pancreatic β-cells. It measures the ability of Vildagliptin to enhance insulin secretion in response to glucose. Pancreatic β-cell lines such as INS-1 or MIN6 are commonly used.

Protocol

Materials:

  • MIN6 or INS-1 cells

  • RPMI-1640 medium, FBS, Penicillin-Streptomycin, β-mercaptoethanol

  • Krebs-Ringer Bicarbonate HEPES buffer (KRBH)

  • Glucose (low and high concentration solutions)

  • Vildagliptin dihydrate

  • Insulin ELISA kit

  • 24-well tissue culture plates

Procedure:

  • Cell Culture: Culture MIN6 cells in RPMI-1640 supplemented with 15% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol.

  • Seeding: Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and culture for 48-72 hours.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with a glucose-free KRBH buffer.

    • Incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 3.3 mM) for 2 hours at 37°C to establish a basal insulin secretion state.[7]

  • Treatment and Stimulation:

    • Remove the pre-incubation buffer.

    • Add fresh KRBH buffer containing either low glucose (3.3 mM) or high glucose (e.g., 16.7 mM or 22.2 mM) to different wells.[7]

    • Within each glucose condition, add Vildagliptin at the desired test concentration (e.g., 100 nM). Include vehicle controls.

  • Incubation: Incubate the plate for 2 hours at 37°C.[7]

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well. This contains the secreted insulin.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercial Insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize insulin secretion to total protein content or cell number if desired.

    • Compare insulin secretion under high glucose conditions in the presence and absence of Vildagliptin to determine the fold-increase or potentiation effect.

Expected Quantitative Data

The primary outcome is the potentiation of glucose-stimulated insulin secretion. Results are typically presented as fold-change over the high-glucose control or as absolute insulin concentrations.

ConditionTreatmentExpected Insulin Secretion
Low Glucose (3.3 mM)VehicleBasal level
Low Glucose (3.3 mM)VildagliptinNo significant change from basal
High Glucose (16.7 mM)VehicleStimulated level
High Glucose (16.7 mM)VildagliptinSignificantly increased vs. high glucose vehicle

This demonstrates the glucose-dependent action of Vildagliptin, a key safety and efficacy feature that minimizes the risk of hypoglycemia.[1][8]

GLP-1 Secretion Assay

While Vildagliptin's primary mechanism is to prevent GLP-1 degradation, some studies investigate its effects on the cells that secrete GLP-1. This assay measures the release of GLP-1 from enteroendocrine L-cells, such as the NCI-H716 cell line.

Protocol

Materials:

  • NCI-H716 cells (human intestinal L-cell line)

  • RPMI-1640 medium, FBS, Penicillin-Streptomycin

  • Assay buffer (e.g., HBSS)

  • Secretagogues (e.g., Phorbol 12-myristate 13-acetate - PMA, Forskolin)

  • Vildagliptin dihydrate

  • Active GLP-1 ELISA kit

  • 24-well tissue culture plates

Procedure:

  • Cell Culture: Culture NCI-H716 cells in suspension in RPMI-1640 with 10% FBS.

  • Seeding: To promote differentiation and GLP-1 secretion, seed the cells onto Matrigel-coated 24-well plates and allow them to adhere and differentiate for 48 hours.

  • Pre-incubation: Wash cells gently with assay buffer and pre-incubate for 30-60 minutes at 37°C.

  • Treatment and Stimulation:

    • Remove the pre-incubation buffer.

    • Add assay buffer containing secretagogues (e.g., 10 µM Forskolin + 10 µM PMA) to stimulate GLP-1 release.

    • Include Vildagliptin at the desired test concentration. Since this assay measures secretion, not degradation, Vildagliptin is used as a control to ensure any measured increase in active GLP-1 is due to secretion and not reduced degradation within the well.

  • Incubation: Incubate for 2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant, and immediately add a DPP-4 inhibitor (if not already the test article) and a protease inhibitor cocktail to prevent GLP-1 degradation post-collection.

  • GLP-1 Measurement: Quantify the concentration of active GLP-1 in the supernatant using a specific ELISA kit.

  • Data Analysis: Compare the amount of GLP-1 secreted in stimulated vs. basal conditions.

Expected Quantitative Data

Vildagliptin itself is not expected to directly stimulate GLP-1 secretion. The value of this assay in a Vildagliptin efficacy program is to use it in combination with other compounds to screen for dual-action agents or to understand the broader gut hormone physiology. The primary outcome for Vildagliptin is the preservation of secreted GLP-1.

ConditionExpected Active GLP-1Rationale
BasalLowUnstimulated cells
Stimulated (e.g., PMA)HighSecretagogue-induced release
Stimulated + VildagliptinHigher than stimulated alone Preservation of secreted GLP-1 from degradation by endogenous DPP-4 in the cell culture

References

Application Note: Vildagliptin Dihydrate Protocol for DPP-4 Inhibition Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, vildagliptin increases the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This application note provides a detailed protocol for determining the in vitro DPP-4 inhibitory activity of vildagliptin dihydrate using a fluorometric assay.

Principle of the Assay

The DPP-4 inhibition assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The enzymatic reaction releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified by measuring the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The presence of a DPP-4 inhibitor, such as vildagliptin, will decrease the rate of AMC release, and the level of inhibition can be correlated to the inhibitor's concentration.

Data Presentation

Table 1: Comparative IC50 Values of DPP-4 Inhibitors
InhibitorIC50 (nM) for human DPP-4
Vildagliptin34[1]
Sitagliptin19
Saxagliptin50
Linagliptin1[2]
Alogliptin<10

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Materials and Reagents
  • Vildagliptin dihydrate

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • DPP-4 Assay Buffer: 20 mM Tris-HCl (pH 8.0) containing 100 mM NaCl and 1 mM EDTA[3]

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Preparation of Reagents
  • DPP-4 Assay Buffer (1X): Prepare a 1X working solution by diluting a 10X stock with HPLC-grade water. For example, mix 3 mL of 10X Assay Buffer concentrate with 27 mL of HPLC-grade water.[3] Store at -20°C for long-term storage.

  • Vildagliptin Dihydrate Stock Solution: Vildagliptin is soluble in water.[4] Prepare a 10 mM stock solution of vildagliptin dihydrate in DPP-4 Assay Buffer. For example, dissolve an appropriate amount of vildagliptin dihydrate in the assay buffer to achieve a 10 mM concentration. Further dilutions should be prepared in DPP-4 Assay Buffer to the desired concentrations for the assay.

  • DPP-4 Enzyme Solution: Thaw the human recombinant DPP-4 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 0.1 mU/µL) with cold DPP-4 Assay Buffer just before use. Keep the diluted enzyme on ice.

  • DPP-4 Substrate Solution: Prepare a 100 µM working solution of Gly-Pro-AMC in DPP-4 Assay Buffer. Protect the solution from light.

Assay Procedure
  • Plate Setup:

    • Blank wells: Add 50 µL of DPP-4 Assay Buffer.

    • Control wells (100% activity): Add 40 µL of DPP-4 Assay Buffer and 10 µL of DPP-4 enzyme solution.

    • Inhibitor wells: Add 30 µL of DPP-4 Assay Buffer, 10 µL of the desired vildagliptin dihydrate dilution, and 10 µL of DPP-4 enzyme solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes. This step allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add 10 µL of the 100 µM Gly-Pro-AMC substrate solution to all wells, bringing the total volume to 60 µL.

  • Incubation and Measurement: Immediately start monitoring the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 37°C in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the fluorescence.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for the control and inhibitor wells.

    • Determine the percent inhibition for each vildagliptin concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

    • Plot the percent inhibition against the logarithm of the vildagliptin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

DPP-4 Inhibition Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare DPP-4 Assay Buffer plate_setup Set up 96-well plate (Blank, Control, Inhibitor) prep_buffer->plate_setup prep_vilda Prepare Vildagliptin Dihydrate Solutions prep_vilda->plate_setup prep_enzyme Prepare DPP-4 Enzyme Solution prep_enzyme->plate_setup prep_substrate Prepare Gly-Pro-AMC Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation 10-15 min pre_incubation->add_substrate measure Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure 30-60 min calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the DPP-4 inhibition assay.

Incretin Signaling Pathway and DPP-4 Inhibition

G cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas cluster_effects Physiological Effects food Food Intake l_cell L-cells food->l_cell glp1 Active GLP-1 l_cell->glp1 Release dpp4 DPP-4 Enzyme glp1->dpp4 Degradation beta_cell β-cells glp1->beta_cell Stimulates alpha_cell α-cells glp1->alpha_cell Inhibits inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 vildagliptin Vildagliptin vildagliptin->dpp4 Inhibition insulin Insulin Secretion beta_cell->insulin Increases glucagon Glucagon Secretion alpha_cell->glucagon Decreases glucose_uptake Increased Glucose Uptake insulin->glucose_uptake hgp Decreased Hepatic Glucose Production glucagon->hgp blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose hgp->blood_glucose

Caption: Mechanism of DPP-4 inhibition by vildagliptin.

References

Application Notes and Protocols: Vildagliptin Dihydrate for Studying Islet Beta-Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vildagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] By inhibiting DPP-4, vildagliptin increases the circulating levels of active GLP-1 and GIP, which are crucial for maintaining glucose homeostasis.[1][5][6] This mechanism makes vildagliptin an important therapeutic agent for type 2 diabetes and a valuable pharmacological tool for researchers studying pancreatic islet beta-cell physiology and dysfunction. These notes provide detailed applications and protocols for utilizing vildagliptin to investigate its effects on beta-cell function, proliferation, and survival.

Mechanism of Action on Islet Beta-Cells

Vildagliptin exerts its effects on beta-cells indirectly by preventing the inactivation of GLP-1 and GIP.[3][7] These incretin hormones bind to their respective G-protein coupled receptors on the surface of pancreatic beta-cells, initiating a signaling cascade that enhances glucose-stimulated insulin secretion (GSIS).[4] The primary actions of elevated active GLP-1 on beta-cells include:

  • Enhanced Glucose-Dependent Insulin Secretion: GLP-1 signaling augments the beta-cell's response to elevated glucose levels, leading to increased insulin release.[4][5]

  • Improved Beta-Cell Sensitivity to Glucose: Vildagliptin treatment improves the ability of beta-cells to sense and respond to changes in glucose concentrations.[1][5]

  • Promotion of Beta-Cell Survival: Studies in animal models suggest that vildagliptin can protect beta-cells from apoptosis (programmed cell death) induced by factors like glucotoxicity and lipotoxicity.[1][4][8]

  • Stimulation of Beta-Cell Proliferation: In some experimental models, particularly in neonatal rodents, vildagliptin has been shown to increase beta-cell proliferation and neogenesis, contributing to an increase in functional beta-cell mass.[4][5]

In addition to its effects on beta-cells, the elevated GLP-1 levels also suppress the inappropriate secretion of glucagon from pancreatic alpha-cells, further contributing to improved glycemic control.[5][9][10]

G cluster_0 Vildagliptin Action cluster_1 Incretin Pathway cluster_2 Beta-Cell Intracellular Signaling cluster_3 Physiological Outcomes Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits GLP1_active Active GLP-1 DPP4->GLP1_active Degrades GLP1_inactive Inactive GLP-1 GLP1_receptor GLP-1 Receptor GLP1_active->GLP1_receptor Binds to AC Adenylyl Cyclase GLP1_receptor->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Ca_channel ↑ Ca²⁺ Influx PKA->Ca_channel Beta_Cell_Health ↑ Beta-Cell Proliferation ↓ Beta-Cell Apoptosis PKA->Beta_Cell_Health Epac2->Ca_channel Insulin_Exocytosis Insulin Granule Exocytosis Ca_channel->Insulin_Exocytosis Triggers Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Caption: Vildagliptin's mechanism of action on pancreatic beta-cells.

Data Presentation: Quantitative Effects of Vildagliptin

The following tables summarize key quantitative findings from preclinical studies investigating the effects of vildagliptin on islet beta-cell function.

Table 1: Effect of Vildagliptin on Beta-Cell Proliferation in Mice

Parameter Animal Model Control Group Vildagliptin-Treated Group Reference
PCNA-Positive Cells (%) KK-Ay Mice 2.07% 4.25% [4]
Ki67-Positive Cells (%) KK-Ay Mice 1.73% 2.62% [4]

| Beta-Cell Mass | KK-Ay and B6 Mice | Lower | Significantly Increased |[4] |

Table 2: Effect of Vildagliptin on Beta-Cell Apoptosis in Diabetic Mice

Parameter Control Diabetic Mice Vildagliptin-Treated Diabetic Mice Reference
TUNEL-Positive Cells per Islet 0.55 ± 0.03 0.37 ± 0.03 [11]

| Caspase-3 Activity (Relative) | 2.67 ± 0.13 | 1.48 ± 0.11 (~45% decrease) |[11] |

Experimental Protocols

Detailed protocols are provided below for key experiments to assess the impact of vildagliptin on beta-cell function.

Protocol: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of isolated pancreatic islets to secrete insulin in response to low and high glucose concentrations.

G Islet_Isolation 1. Islet Isolation (e.g., Collagenase Digestion) Islet_Culture 2. Islet Culture (Optional) (e.g., Overnight with/without Vildagliptin) Islet_Isolation->Islet_Culture Pre_Incubation 3. Pre-incubation (60 min in Low Glucose KRBH Buffer) Islet_Culture->Pre_Incubation Incubation_1 4. Basal Secretion (60 min in Low Glucose Buffer) Pre_Incubation->Incubation_1 Collection_1 Collect Supernatant (Basal) Incubation_1->Collection_1 Incubation_2 5. Stimulated Secretion (60 min in High Glucose Buffer) Collection_1->Incubation_2 Assay 7. Insulin Measurement (ELISA / RIA) Collection_1->Assay Collection_2 Collect Supernatant (Stimulated) Incubation_2->Collection_2 Incubation_3 6. Islet Lysis (Optional) (Acid-Ethanol for Insulin Content) Collection_2->Incubation_3 Collection_2->Assay Collection_3 Collect Lysate (Content) Incubation_3->Collection_3 Collection_3->Assay Analysis 8. Data Analysis (Stimulation Index) Assay->Analysis

Caption: Workflow for a static Glucose-Stimulated Insulin Secretion (GSIS) assay.

Methodology:

  • Islet Isolation: Isolate pancreatic islets from control and vildagliptin-treated animals (or from untreated animals for in vitro studies) using a standard collagenase digestion method.[12]

  • Islet Culture (for in vitro treatment): Culture isolated islets overnight in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Add vildagliptin dihydrate at the desired concentration to the treatment group.

  • Preparation: Hand-pick islets of similar size into microcentrifuge tubes or a multi-well plate (e.g., 10-20 islets per replicate).

  • Pre-incubation: Gently wash the islets with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the islets in this buffer for 60 minutes at 37°C to allow them to equilibrate and establish a basal secretion rate.[13][14]

  • Basal Insulin Secretion: Remove the pre-incubation buffer and add fresh low-glucose (2.8 mM) KRBH buffer. Incubate for 60 minutes at 37°C. At the end of the incubation, carefully collect the supernatant for measurement of basal insulin secretion.[15]

  • Stimulated Insulin Secretion: Remove the low-glucose buffer and add KRBH buffer containing a high glucose concentration (e.g., 16.7 mM). Incubate for another 60 minutes at 37°C. Collect the supernatant for measurement of stimulated insulin secretion.[15][16]

  • Insulin Content (Optional): After collecting the final supernatant, add acid-ethanol to the remaining islets to lyse the cells and extract the total insulin content.[16]

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants and lysates using an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the insulin concentration from the high-glucose step by the concentration from the low-glucose step. Normalize secretion to the total insulin content if measured.

Protocol: Assessment of Beta-Cell Proliferation by Immunohistochemistry (IHC)

This protocol describes the detection of proliferating beta-cells in pancreatic tissue sections using an antibody against the proliferation marker Ki67.

G Collection 1. Pancreas Collection & Fixation (e.g., 4% Paraformaldehyde) Embedding 2. Paraffin Embedding Collection->Embedding Sectioning 3. Sectioning (4-5 μm) Embedding->Sectioning Staining_Prep 4. Deparaffinization & Rehydration Sectioning->Staining_Prep Antigen_Retrieval 5. Antigen Retrieval (e.g., Citrate Buffer, Heat-mediated) Staining_Prep->Antigen_Retrieval Blocking 6. Blocking (e.g., Normal Goat Serum) Antigen_Retrieval->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-Insulin + Anti-Ki67) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Mounting 9. Counterstain & Mounting (DAPI) Secondary_Ab->Mounting Imaging 10. Fluorescence Microscopy Mounting->Imaging Analysis 11. Quantification (Count Insulin+/Ki67+ cells) Imaging->Analysis

Caption: Workflow for dual-label immunofluorescence staining.

Methodology:

  • Tissue Preparation: Harvest pancreata from control and vildagliptin-treated animals. Fix the tissue in 4% paraformaldehyde, followed by dehydration and embedding in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount them on charged glass slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol washes.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Permeabilization and Blocking: Permeabilize the sections with a buffer containing Triton X-100 and block non-specific antibody binding using a solution like 5% normal goat serum.

  • Primary Antibody Incubation: Incubate the sections overnight at 4°C with a cocktail of primary antibodies: one for insulin (to identify beta-cells, e.g., guinea pig anti-insulin) and one for the proliferation marker (e.g., rabbit anti-Ki67).

  • Secondary Antibody Incubation: After washing, incubate the sections for 1-2 hours at room temperature with a cocktail of corresponding fluorophore-conjugated secondary antibodies (e.g., goat anti-guinea pig Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594).

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of proliferating beta-cells by counting the cells that are double-positive for both insulin and Ki67. Express the result as a percentage of the total number of insulin-positive cells counted.[17]

Protocol: Assessment of Beta-Cell Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

  • Tissue Preparation: Prepare paraffin-embedded pancreatic sections as described in Protocol 3.2.

  • Deparaffinization and Rehydration: Follow the same procedure as in Protocol 3.2.

  • Permeabilization: Incubate sections with Proteinase K to permeabilize the cells and allow enzyme access to the DNA.

  • TUNEL Reaction: Perform the TUNEL assay using a commercially available kit, following the manufacturer’s instructions. This typically involves incubating the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently-labeled dUTP.

  • Co-staining for Insulin: Following the TUNEL reaction, perform immunofluorescence staining for insulin as described in Protocol 3.2 (steps 6-8) to identify beta-cells.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify beta-cell apoptosis by counting the number of cells that are double-positive for both TUNEL and insulin.[11] Express the result as a percentage of the total number of beta-cells.

References

Application of Vildagliptin Dihydrate in Preclinical Models of Cardiovascular Complications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral anti-diabetic agent that enhances the activity of incretin hormones, thereby stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1] Beyond its glycemic control, a growing body of preclinical evidence suggests that vildagliptin exerts protective effects against a range of cardiovascular complications. These vasculoprotective benefits are attributed to its ability to modulate inflammation, lipid metabolism, oxidative stress, and various signaling pathways.[2][3] This document provides detailed application notes and experimental protocols for utilizing vildagliptin dihydrate in established animal models of diabetic cardiomyopathy, myocardial infarction, and atherosclerosis to investigate its therapeutic potential.

Key Mechanisms of Action in Cardiovascular Models

Vildagliptin's cardioprotective effects are multifaceted. It has been shown to:

  • Reduce Inflammation: Vildagliptin suppresses the NF-κB signaling pathway, leading to a decrease in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4]

  • Improve Endothelial Function: It promotes the production of nitric oxide (NO) and reduces vascular stiffness, contributing to improved endothelium-dependent relaxation.[2]

  • Attenuate Oxidative Stress: Vildagliptin has been observed to decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the levels of glutathione (GSH), an important antioxidant.[5][6]

  • Modulate Lipid Metabolism: Studies have indicated that vildagliptin can lower serum triglycerides, total cholesterol, and apolipoprotein B levels.[2]

  • Regulate Mitochondrial Function: It can mitigate hyperglycemia-induced mitochondrial fragmentation by reducing the expression of Drp1 and Fis1.[2][3]

  • Influence Key Signaling Pathways: Vildagliptin has been shown to impact pathways such as the miR-21/SPRY1/ERK/mTOR pathway to restore autophagy and the FGF21 signaling pathway to prevent cardiac dysfunction.[7][8][9]

I. Diabetic Cardiomyopathy (DCM) Model

Diabetic cardiomyopathy is a significant complication of diabetes, characterized by structural and functional changes in the myocardium independent of coronary artery disease. Vildagliptin has been shown to ameliorate several pathological features of DCM in preclinical models.[8][9][10]

Experimental Protocol: High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Type 2 Diabetic Mouse Model[8][9]

This model mimics the progression of type 2 diabetes and subsequent cardiac complications.

1. Animal Model:

  • Species: C57BL/6J mice (wild-type or specific knockout strains like miR-21 knockout).

  • Age/Weight: 6-8 weeks old.

2. Induction of Diabetes:

  • High-Fat Diet (HFD): Feed mice a high-fat diet (e.g., 60% of calories from fat) for 4-8 weeks to induce insulin resistance.

  • Streptozotocin (STZ) Injection: Following the HFD period, administer a low dose of STZ (e.g., 100 mg/kg, intraperitoneally) dissolved in citrate buffer (pH 4.5) to induce partial insulin deficiency. Control animals receive citrate buffer alone.

  • Confirmation of Diabetes: Monitor blood glucose levels. Mice with fasting blood glucose levels >11.1 mmol/L are considered diabetic.

3. Vildagliptin Dihydrate Administration:

  • Dosage: 3 mg/kg/day.[7][11]

  • Route: Oral gavage.

  • Vehicle: 0.9% normal saline solution.[7]

  • Duration: Typically 4 weeks or longer, initiated after the confirmation of diabetes.

4. Assessment of Cardiovascular Complications:

  • Echocardiography: Perform transthoracic echocardiography to assess cardiac function. Key parameters include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), E/A ratio (a measure of diastolic function), and Left Ventricular Internal Dimensions (LVIDs and LVIDd).[8][9]

  • Histological Analysis:

    • Perfuse hearts with saline and fix in 4% paraformaldehyde.

    • Embed in paraffin and section for staining.

    • Masson's Trichrome Staining: To assess cardiac fibrosis.[9]

    • Hematoxylin and Eosin (H&E) Staining: To observe cardiomyocyte morphology, degeneration, and steatosis.[10]

  • Biochemical and Molecular Analysis:

    • Western Blot and Immunohistochemistry: To measure protein expression levels of markers for autophagy (LC3, P62), fibrosis (Collagen I, Collagen III), and cell-cell communication (Cx43).[9]

    • qRT-PCR: To quantify the expression of relevant genes and microRNAs (e.g., miR-21).[8][9]

Quantitative Data Summary: Vildagliptin in DCM Models
ParameterControl Group (DCM)Vildagliptin-Treated Group (DCM + Vilda)Reference
Cardiac Function (Echocardiography)
LVEF (%)DecreasedSignificantly Increased[8][9]
LVFS (%)DecreasedSignificantly Increased[8][9]
E/A RatioDecreasedSignificantly Increased[8][9]
Histological Changes
Cardiac FibrosisIncreasedSignificantly Alleviated[9]
Cardiomyocyte Degeneration & SteatosisPresentReversed[10]
Molecular Markers
Autophagy (LC3-II/LC3-I ratio)DecreasedRestored[8][9]
miR-21 ExpressionIncreasedDecreased[8][9]
Cx43 ExpressionDecreasedIncreased[9]

Signaling Pathway: Vildagliptin in Diabetic Cardiomyopathy

vildagliptin_dcm_pathway vildagliptin Vildagliptin miR21 miR-21 vildagliptin->miR21 downregulates SPRY1 SPRY1 miR21->SPRY1 inhibits ERK p-ERK SPRY1->ERK inhibits mTOR p-mTOR ERK->mTOR activates autophagy Autophagy mTOR->autophagy inhibits dcm Diabetic Cardiomyopathy autophagy->dcm alleviates cardiac_function Improved Cardiac Function autophagy->cardiac_function improves

Caption: Vildagliptin's role in the miR-21/SPRY1/ERK/mTOR pathway in DCM.

II. Myocardial Infarction (MI) Model

Myocardial infarction leads to cardiac remodeling and heart failure. Vildagliptin has been investigated for its potential to mitigate MI-induced cardiac damage.[12][13]

Experimental Protocol: Coronary Artery Ligation-Induced MI in Rats[12][13][14]

This is a widely used model to study the pathophysiology of MI and subsequent heart failure.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats.

  • Weight: 250-300 g.

2. Induction of Myocardial Infarction:

  • Anesthesia: Anesthetize the rats (e.g., with a combination of medetomidine-midazolam-butorphanol).[14]

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture.

    • Successful ligation is confirmed by the appearance of a pale area in the myocardium.

    • Sham-operated animals undergo the same procedure without LAD ligation.

3. Vildagliptin Dihydrate Administration:

  • Dosage: 15 mg/kg/day.[12][13]

  • Route: Oral gavage.

  • Treatment Regimens:

    • Pre-treatment (Immediate): Start vildagliptin 2 days before MI induction and continue for the duration of the study.[12][13]

    • Post-treatment (Late): Initiate vildagliptin treatment at a later time point post-MI (e.g., 3 weeks) to assess its effects on established remodeling.[12][13]

  • Duration: Typically 12 weeks.[12][13]

4. Assessment of Post-MI Remodeling and Function:

  • Echocardiography and Hemodynamics: At the end of the study, measure cardiac function (e.g., ejection fraction) and hemodynamic parameters (e.g., left ventricular end-diastolic pressure) via echocardiography and cardiac catheterization.[4][12][13]

  • Molecular Analysis:

    • Measure plasma levels of active GLP-1 and DPP-4 activity to confirm drug efficacy.[12][13]

    • Analyze mRNA levels of cardiac stress markers (e.g., ANP, BNP) in the heart tissue via qPCR.[12][13]

  • Histological Analysis:

    • Assess cardiomyocyte size and capillary density in the heart sections.[12][13]

    • Measure infarct size using triphenyltetrazolium chloride (TTC) staining in a separate cohort at an earlier time point (e.g., 24 hours post-MI).

Quantitative Data Summary: Vildagliptin in Post-MI Model
ParameterMI Control GroupVildagliptin-Treated Group (MI + Vilda)Reference
Biochemical Markers
Plasma Active GLP-1BaselineIncreased ~3-fold[12][13]
Plasma DPP-4 ActivityBaselineDecreased by ~70%[12][13]
Cardiac Function (12 weeks post-MI)
Ejection Fraction (%)DecreasedNo significant reversal[12][13]
Gene Expression (Cardiac Tissue)
ANP and BNP mRNASignificantly IncreasedNo significant reduction[12][13]

Note: In the long-term post-MI remodeling model cited, vildagliptin did not show significant protective effects on cardiac function, despite increasing active GLP-1 levels.[13] Other studies in different MI models have suggested a reduction in infarct size.

Experimental Workflow: Post-MI Remodeling Study

mi_workflow start Sprague-Dawley Rats mi_induction Coronary Artery Ligation (MI) or Sham Operation start->mi_induction treatment_groups Treatment Groups mi_induction->treatment_groups mi_control MI Control treatment_groups->mi_control vilda_immediate MI + Vildagliptin (Immediate) treatment_groups->vilda_immediate vilda_late MI + Vildagliptin (Late) treatment_groups->vilda_late follow_up 12-Week Follow-up mi_control->follow_up vilda_immediate->follow_up vilda_late->follow_up assessments Assessments follow_up->assessments echo Echocardiography & Hemodynamics assessments->echo molecular Molecular Analysis (GLP-1, DPP-4, ANP, BNP) assessments->molecular histo Histology (Cardiomyocyte size, Capillary density) assessments->histo

Caption: Workflow for evaluating vildagliptin in a post-MI rat model.

III. Atherosclerosis Model

Atherosclerosis is an inflammatory disease characterized by the buildup of plaques in the arteries. Vildagliptin has demonstrated anti-atherosclerotic properties in animal models.[2][5][6][15]

Experimental Protocol: High-Cholesterol Diet-Induced Atherosclerosis in Rabbits[5][6][15]

Rabbits are highly susceptible to diet-induced hypercholesterolemia and atherosclerosis.

1. Animal Model:

  • Species: Local domestic male rabbits.

  • Weight: 1.5-2.0 kg.

2. Induction of Atherosclerosis:

  • Diet: Feed rabbits a high-cholesterol diet (e.g., 1% cholesterol-enriched chow) for 6 weeks.

  • Control Group: A group of rabbits is fed a normal chow diet.

3. Vildagliptin Dihydrate Administration:

  • Dosage: 50 mg/kg/day.[15]

  • Route: Oral gavage.

  • Vehicle: Distilled water.[15]

  • Duration: 6 weeks, following the 6-week induction period.

4. Assessment of Atherosclerosis:

  • Biochemical Analysis:

    • Collect blood samples at baseline, after the induction period, and at the end of the treatment period.

    • Measure serum levels of total cholesterol, triglycerides, and HDL-C.

    • Measure inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and TNF-α.[6][15]

  • Oxidative Stress Markers:

    • Prepare homogenates of aortic tissue.

    • Measure levels of malondialdehyde (MDA) and glutathione (GSH).[5][6]

  • Histopathological Analysis:

    • At the end of the study, euthanize the rabbits and collect the aorta.

    • Perform H&E staining on aortic sections to visualize and quantify atherosclerotic lesions.

    • Measure the intima-media thickness.[5][6]

Quantitative Data Summary: Vildagliptin in Atherosclerosis Model
ParameterAtherosclerosis Control GroupVildagliptin-Treated GroupReference
Serum Lipids
Total CholesterolSignificantly IncreasedSignificantly Reduced[2]
TriglyceridesSignificantly IncreasedSignificantly Reduced[2]
Inflammatory Markers
hs-CRPSignificantly IncreasedSignificantly Reduced[6]
TNF-αSignificantly IncreasedSignificantly Reduced[6]
Aortic Oxidative Stress
MDASignificantly IncreasedSignificantly Reduced[5][6]
GSHSignificantly DecreasedSignificantly Increased[5][6]
Histopathology
Aortic Intima-Media ThicknessSignificantly IncreasedSignificantly Reduced[5][6]
Atherosclerotic LesionsExtensiveSignificantly Reduced[5][6]

Logical Relationship: Vildagliptin's Anti-Atherosclerotic Effects

vildagliptin_athero_logic cluster_effects Mechanisms cluster_outcome Outcome vildagliptin Vildagliptin lipids Improves Lipid Profile (↓ Cholesterol, ↓ Triglycerides) vildagliptin->lipids inflammation Reduces Inflammation (↓ hs-CRP, ↓ TNF-α) vildagliptin->inflammation oxidative_stress Attenuates Oxidative Stress (↓ MDA, ↑ GSH) vildagliptin->oxidative_stress endothelial Improves Endothelial Function vildagliptin->endothelial atherosclerosis Atherosclerosis Progression lipids->atherosclerosis inhibits reduced_lesions Reduced Atherosclerotic Lesions & Intima-Media Thickness inflammation->atherosclerosis inhibits oxidative_stress->atherosclerosis inhibits endothelial->atherosclerosis inhibits

Caption: Vildagliptin's mechanisms in reducing atherosclerosis.

Conclusion

Vildagliptin dihydrate demonstrates significant therapeutic potential in preclinical models of cardiovascular complications, extending beyond its primary role in glycemic control. The protocols and data presented herein provide a framework for researchers to further investigate the cardioprotective and vasculoprotective mechanisms of vildagliptin. These studies are crucial for elucidating its full therapeutic utility and for the development of novel strategies to mitigate cardiovascular disease in high-risk populations.

References

Application Notes and Protocols for High-Throughput Screening of Novel DPP-4 Inhibitors Using Vildagliptin as a Reference

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are key regulators of insulin secretion and glucose homeostasis.[1][2][3] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[1][4][5][6] Vildagliptin is a potent and selective DPP-4 inhibitor that binds covalently to the catalytic site of the enzyme, leading to prolonged inhibition.[4][5][6] This document provides detailed protocols for a high-throughput screening (HTS) assay to identify novel DPP-4 inhibitors, using Vildagliptin as a reference compound for assay validation and comparison.

The assay described here is a fluorescence-based method suitable for HTS, utilizing a fluorogenic substrate that is cleaved by DPP-4 to produce a fluorescent signal.[3][7][8][9][10] The inhibition of DPP-4 activity by test compounds results in a decrease in the fluorescent signal, allowing for the quantification of inhibitor potency.

DPP-4 Signaling Pathway

The primary role of DPP-4 in glucose metabolism is the regulation of incretin hormones. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells.[2][4][5][6] This ultimately results in improved glycemic control.

DPP4_Signaling_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake GLP-1_GIP GLP-1 & GIP (Active Incretins) Food Intake->GLP-1_GIP DPP-4 DPP-4 Enzyme GLP-1_GIP->DPP-4 Degradation Beta_Cells β-Cells GLP-1_GIP->Beta_Cells Stimulates Alpha_Cells α-Cells GLP-1_GIP->Alpha_Cells Inhibits Inactive_Metabolites Inactive Metabolites DPP-4->Inactive_Metabolites Insulin_Secretion ↑ Insulin Secretion Beta_Cells->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha_Cells->Glucagon_Secretion Vildagliptin Vildagliptin (DPP-4 Inhibitor) Vildagliptin->DPP-4 Inhibits

Caption: DPP-4 signaling pathway in glucose homeostasis and the mechanism of Vildagliptin.

High-Throughput Screening Workflow

The HTS workflow is designed for efficiency and robustness, incorporating steps for assay validation, primary screening, and confirmation of hits.

HTS_Workflow Assay_Development Assay Development & Optimization Assay_Validation Assay Validation (Z'-factor, IC50 of Vildagliptin) Assay_Development->Assay_Validation Primary_Screening Primary HTS of Compound Library Assay_Validation->Primary_Screening Hit_Identification Hit Identification (Single Concentration) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation & Secondary Assays Dose_Response->Hit_Confirmation

% Inhibition = [1 - (RFU_inhibitor - RFU_blank) / (RFU_100%_activity - RFU_blank)] * 100

Z' = 1 - [ (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| ]

References

Troubleshooting & Optimization

Technical Support Center: Bioanalysis of Vildagliptin Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Vildagliptin dihydrate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Vildagliptin dihydrate?

A1: The matrix effect is the alteration of ionization efficiency by co-eluting substances. In the bioanalysis of Vildagliptin dihydrate, endogenous components of biological samples, such as phospholipids, proteins, and salts, can co-elute with the analyte and its internal standard (IS). This co-elution can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification. For instance, phospholipids are a common source of matrix effects in plasma samples.

Q2: What are the primary analytical techniques used for the bioanalysis of Vildagliptin dihydrate?

A2: The most common analytical technique for the bioanalysis of Vildagliptin dihydrate is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and throughput, which are crucial for quantifying drug concentrations in complex biological matrices.

Q3: How can I minimize matrix effects during sample preparation?

A3: Several sample preparation techniques can be employed to minimize matrix effects:

  • Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient to remove all interfering substances, particularly phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning the analyte into an organic solvent, leaving many matrix components behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte, leading to a significant reduction in matrix effects.

The choice of method depends on the required sensitivity, sample throughput, and the nature of the biological matrix.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing Matrix Effects: Co-eluting endogenous compounds interfering with the analyte's chromatographic separation.1. Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, and flow rate. 2. Improve Sample Preparation: Switch to a more rigorous extraction method like SPE or LLE to remove interferences.
Inconsistent or Low Analyte Recovery Matrix Effects: Ion suppression caused by co-eluting matrix components.1. Evaluate Different Internal Standards: Use a stable isotope-labeled internal standard if available. 2. Modify Sample Preparation: Implement a method that provides a cleaner sample extract (e.g., SPE). 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
High Variability in Results Inconsistent Matrix Effects: Variable concentrations of interfering substances across different samples.1. Normalize using an appropriate Internal Standard: Ensure the IS closely mimics the analyte's behavior. 2. Implement Robust Sample Cleanup: Use SPE to ensure consistent removal of matrix components. 3. Perform Matrix Effect Evaluation: Assess the matrix effect for each new batch of biological samples.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for extracting Vildagliptin dihydrate from plasma using SPE.

SPE_Workflow start Start: Plasma Sample pretreatment Pre-treatment: Add Internal Standard (IS) start->pretreatment loading Sample Loading: Load pre-treated sample pretreatment->loading conditioning SPE Cartridge Conditioning: Methanol followed by Water conditioning->loading washing Washing: Wash with aqueous solution to remove polar interferences loading->washing elution Elution: Elute Vildagliptin and IS with organic solvent (e.g., Methanol) washing->elution evaporation Evaporation: Evaporate eluate to dryness under Nitrogen elution->evaporation reconstitution Reconstitution: Reconstitute residue in mobile phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for Vildagliptin dihydrate extraction using SPE.

LC-MS/MS Analysis

A typical LC-MS/MS method for the quantification of Vildagliptin dihydrate.

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Vildagliptin: m/z 304.2 → 155.1 Internal Standard (e.g., Vildagliptin-d3): m/z 307.2 → 158.1

Logical Relationship for Troubleshooting

This diagram illustrates the logical steps to troubleshoot common issues in Vildagliptin dihydrate bioanalysis.

Troubleshooting_Logic start Problem Identified: Inaccurate/Imprecise Results check_peak Evaluate Peak Shape and Chromatography start->check_peak poor_peak Poor Peak Shape? check_peak->poor_peak optimize_lc Optimize LC Method: - Mobile Phase - Gradient - Column poor_peak->optimize_lc Yes check_recovery Evaluate Analyte Recovery and Matrix Effect poor_peak->check_recovery No optimize_lc->check_recovery low_recovery Low/Inconsistent Recovery? check_recovery->low_recovery improve_prep Improve Sample Prep: - Switch to SPE/LLE - Optimize SPE Protocol low_recovery->improve_prep Yes validate Re-validate Method low_recovery->validate No improve_prep->validate success Problem Resolved validate->success

Caption: Troubleshooting workflow for Vildagliptin dihydrate bioanalysis.

Troubleshooting poor peak shape in Vildagliptin dihydrate chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the chromatographic analysis of Vildagliptin dihydrate.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape can compromise the accuracy and precision of Vildagliptin dihydrate quantification. The following guide addresses common peak shape issues in a question-and-answer format.

My Vildagliptin peak is tailing. What are the possible causes and solutions?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue, especially with basic compounds like Vildagliptin.[1][2] This is often due to secondary interactions between the analyte and the stationary phase.[1][2][3]

  • Cause 1: Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic functional groups of Vildagliptin, leading to tailing.[1][2][3]

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2 and 3.[4] This protonates the silanol groups, reducing their interaction with the basic analyte.

      • Use an End-Capped Column: Employ a column that is "end-capped," which means the residual silanol groups are chemically bonded to reduce their activity.[3][4]

      • Operate at a Higher pH: Alternatively, using a high pH mobile phase can suppress the ionization of the basic compound, which may improve peak shape on a suitable column.[1]

  • Cause 2: Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to pH shifts within the column, causing peak tailing.

    • Solution: Increase the buffer concentration, typically in the range of 10-50 mM.[4]

  • Cause 3: Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shape.[4][5]

    • Solution:

      • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.[4]

      • Flush the Column: Flush the column with a strong solvent to remove any strongly retained compounds.[4]

      • Replace the Column: If the performance does not improve after flushing, the column may need to be replaced.[4]

  • Cause 4: Sample Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[4][5]

    • Solution: Reduce the injection volume or dilute the sample.[4]

Why is my Vildagliptin peak fronting?

Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still occur.[2]

  • Cause 1: Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.

    • Solution: Ensure the sample is completely dissolved in a solvent that is compatible with, or weaker than, the mobile phase.

  • Cause 2: Column Collapse: Operating the column at a pressure or pH outside its specified range can cause the stationary phase to collapse, leading to poor peak shape.

    • Solution: Operate the column within the manufacturer's recommended pressure and pH limits.

  • Cause 3: High Injection Volume of a Strong Solvent: Injecting a large volume of a solvent stronger than the mobile phase can cause the analyte band to spread before it reaches the column, resulting in a fronting peak.[5]

    • Solution: The injection solvent should ideally be the same as or weaker than the mobile phase. If a stronger solvent must be used, the injection volume should be kept as small as possible.

What causes my Vildagliptin peak to be broad or split?

Broad or split peaks can significantly impact resolution and integration.

  • Cause 1: Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread, resulting in broad peaks.[4][5]

    • Solution: Use tubing with a narrow internal diameter and keep the length as short as possible. Ensure all fittings are properly connected to avoid dead volume.[4]

  • Cause 2: Column Contamination or Void: A buildup of contaminants on the column inlet frit or the formation of a void in the packing material can distort the flow path, leading to split or broad peaks.[3][5]

    • Solution:

      • Filter Samples: Filter all samples and mobile phases to remove particulate matter.

      • Reverse Flush the Column: If the column manufacturer allows, reverse flushing can sometimes remove inlet contamination.

      • Replace the Column: If a void has formed, the column will likely need to be replaced.[3]

  • Cause 3: Mobile Phase Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.[4]

    • Solution: Match the sample solvent to the mobile phase as closely as possible.

Summary of Chromatographic Parameters for Vildagliptin Analysis

The following table summarizes typical chromatographic parameters from various published methods for Vildagliptin analysis. These can serve as a starting point for method development and troubleshooting.

ParameterTypical Values
Column C18, C8 (e.g., 150 x 4.6 mm, 5 µm; 250 x 4.6 mm, 5 µm)[6][7][8]
Mobile Phase Acetonitrile and a buffer (e.g., phosphate, ammonium acetate)[6][8][9]
pH 2.6 - 8.2[8][10]
Flow Rate 0.5 - 1.2 mL/min[7][8][10]
Detection Wavelength 210 nm[6][8]
Injection Volume 10 - 20 µL[6]
Column Temperature Ambient to 40 °C[11][12]

Experimental Protocol: Standard Vildagliptin Dihydrate Analysis

This protocol provides a general procedure for the HPLC analysis of Vildagliptin dihydrate.

1. Materials and Reagents:

  • Vildagliptin dihydrate reference standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

  • Sonicator

  • 0.45 µm membrane filters

3. Preparation of Mobile Phase:

  • Prepare a buffer solution (e.g., 20 mM potassium dihydrogen phosphate).

  • Adjust the pH of the buffer solution to 3.0 with orthophosphoric acid.

  • The mobile phase is a mixture of the buffer and acetonitrile in a specified ratio (e.g., 60:40 v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Preparation of Standard Solution:

  • Accurately weigh about 10 mg of Vildagliptin dihydrate reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in the mobile phase to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to achieve a working concentration (e.g., 100 µg/mL).

5. Preparation of Sample Solution:

  • For tablet dosage forms, weigh and finely powder 20 tablets.

  • Transfer an amount of powder equivalent to 10 mg of Vildagliptin to a 10 mL volumetric flask.

  • Add about 7 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 10 mL with the mobile phase and filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to a suitable concentration for analysis.

6. Chromatographic Conditions:

  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

7. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Calculate the amount of Vildagliptin in the sample by comparing the peak area with that of the standard.

Visualizing Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting common peak shape problems in Vildagliptin dihydrate chromatography.

G cluster_tailing Troubleshooting Peak Tailing start_tailing Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start_tailing->check_ph adjust_ph Adjust pH to 2.5-3.0 check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate? check_ph->check_buffer Yes end_tailing Peak Shape Improved adjust_ph->end_tailing increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Check Column Health check_buffer->check_column Yes increase_buffer->end_tailing flush_column Flush or Replace Column check_column->flush_column Degraded check_load Is Sample Overloaded? check_column->check_load OK flush_column->end_tailing dilute_sample Dilute Sample / Reduce Injection Volume check_load->dilute_sample Yes check_load->end_tailing No dilute_sample->end_tailing

Caption: A flowchart for troubleshooting peak tailing in Vildagliptin chromatography.

G cluster_broad_split Troubleshooting Broad or Split Peaks start_broad Broad or Split Peak Observed check_connections Check Tubing and Connections start_broad->check_connections optimize_tubing Minimize Tubing Length/Diameter check_connections->optimize_tubing Excessive Volume check_column_inlet Inspect Column Inlet check_connections->check_column_inlet OK end_broad Peak Shape Improved optimize_tubing->end_broad reverse_flush Reverse Flush or Replace Column check_column_inlet->reverse_flush Contaminated/Void check_solvent Is Sample Solvent Stronger than Mobile Phase? check_column_inlet->check_solvent OK reverse_flush->end_broad match_solvent Match Sample Solvent to Mobile Phase check_solvent->match_solvent Yes check_solvent->end_broad No match_solvent->end_broad

Caption: A workflow for addressing broad or split peaks in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good tailing factor for the Vildagliptin peak?

A USP tailing factor (Tf) of less than 1.5 is generally acceptable for many assays, with a value closer to 1.0 being ideal.[3]

Q2: Can impurities in the sample cause peak tailing?

Yes, co-eluting impurities can interfere with the peak shape of Vildagliptin, potentially causing tailing or the appearance of shoulders.[3] If an interfering compound is suspected, consider changing the detection wavelength or improving the separation by using a more efficient column.[3]

Q3: How often should I replace my HPLC column when analyzing Vildagliptin?

Column lifetime depends on several factors, including the cleanliness of the samples, the mobile phase pH, and the operating pressure. A gradual increase in peak tailing and a decrease in efficiency are indicators that the column may need to be replaced.[4] Regularly flushing the column and using a guard column can extend its life.[4]

Q4: Does the choice of organic modifier in the mobile phase affect the peak shape of Vildagliptin?

Yes, the organic modifier (e.g., acetonitrile or methanol) and its proportion in the mobile phase affect the retention and elution of Vildagliptin. An inadequate elution strength can sometimes contribute to peak broadening.[4] It is important to optimize the mobile phase composition for good peak shape and resolution.

Q5: Can instrumental issues cause poor peak shape?

Absolutely. Issues such as a slow detector response time, leaks in the system, or problems with the injector can all lead to distorted peaks.[4][5] Regular instrument maintenance is crucial for reliable chromatographic performance.

References

Improving sensitivity of Vildagliptin dihydrate detection in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometric detection of Vildagliptin dihydrate. Our aim is to help you improve the sensitivity and robustness of your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a weak signal or poor sensitivity for Vildagliptin in my LC-MS/MS analysis. What are the common causes and how can I improve it?

A1: Low sensitivity for Vildagliptin can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Suboptimal Ionization: Vildagliptin is readily ionized using positive mode Electrospray Ionization (ESI).[1][2] Ensure your mass spectrometer is set to positive ion mode. The protonated molecule [M+H]⁺ at m/z 304.2 or 304.3 is a common precursor ion.[1][2]

  • Inefficient Fragmentation: For tandem mass spectrometry (MS/MS), the choice of product ion is crucial. A commonly used and sensitive transition is m/z 304.2 → 154.2.[1] If you are using a different transition, it may be less efficient.

  • Sample Degradation: Vildagliptin can be unstable in plasma, leading to lower concentrations and thus weaker signals.[2] Consider stabilizing plasma samples with an acid, such as malic acid, to prevent degradation.[1]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of Vildagliptin. This is a common issue in bioanalytical methods. To mitigate this, optimize your sample preparation procedure. Protein precipitation is a common first step, but more rigorous techniques like solid-phase extraction (SPE) may be necessary for cleaner samples.[3]

  • Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency. The use of mobile phases containing ammonium formate or ammonium trifluoroacetate can improve signal intensity.[1][2]

Q2: My results for Vildagliptin are not reproducible. What could be the reason?

A2: Poor reproducibility is often linked to sample stability and preparation.

  • Analyte Stability: Vildagliptin has shown degradation in plasma at room temperature.[2] It is crucial to keep plasma samples on ice during processing and to minimize the time between sample collection and analysis.[2] For longer-term storage, samples should be kept frozen. The addition of a stabilizing agent like malic acid to plasma has been shown to improve stability.[1]

  • Inconsistent Sample Preparation: Ensure your sample preparation protocol, whether it's protein precipitation or solid-phase extraction, is followed consistently for all samples, including standards and quality controls.

  • Internal Standard (IS) Issues: The choice and handling of the internal standard are critical for reproducibility. A stable isotope-labeled internal standard, such as Vildagliptin-D7, is ideal as it co-elutes with the analyte and experiences similar matrix effects.[1] If using an analog IS, ensure it does not have its own stability or matrix effect issues.

Q3: I am struggling with matrix effects in my Vildagliptin bioanalysis. How can I identify and minimize them?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in quantitative LC-MS analysis.

  • Identification: To determine if you are experiencing matrix effects, you can perform a post-extraction addition experiment. Compare the signal of Vildagliptin spiked into an extracted blank matrix with the signal of Vildagliptin in a neat solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.

  • Minimization Strategies:

    • Chromatographic Separation: Optimize your HPLC/UHPLC method to separate Vildagliptin from co-eluting matrix components. Using a longer column or a different stationary phase can improve resolution.

    • Sample Cleanup: Enhance your sample preparation. While protein precipitation is simple, it may not be sufficient. Consider solid-phase extraction (SPE) for a more thorough cleanup.[3]

    • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), like Vildagliptin-D7, is the most effective way to compensate for matrix effects, as it behaves almost identically to the analyte during ionization.[1]

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for Vildagliptin analysis?

A4: Yes, GC-MS can be a highly sensitive and specific method for Vildagliptin analysis. However, Vildagliptin is not sufficiently volatile for direct GC analysis and requires derivatization. A common approach is silylation, for instance, using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to create a more volatile O-TMS derivative.[4][5] This method can achieve very low limits of detection.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods for Vildagliptin detection, providing a benchmark for your own experiments.

Table 1: LC-MS/MS Method Parameters

ParameterMethod 1Method 2Method 3
Matrix Human PlasmaHuman PlasmaRat Plasma
Sample Preparation Protein Precipitation with AcetonitrileProtein Precipitation with AcetonitrileLiquid-Liquid Extraction with Ethyl Acetate
LC Column Asentis Express C18Hypurity C18Betasil C18
Mobile Phase Acetonitrile and 5mM Ammonium TrifluoroacetateMethanol and 5mM Ammonium FormateAcetonitrile and 2mM Ammonium Acetate (pH 3.4)
Ionization Mode ESI PositiveESI PositiveESI Positive
MRM Transition 304.2 → 154.2304.3 → 154.2Not Specified
Linear Range 1.00 - 851.81 ng/mL1.11 - 534.0 ng/mLNot Specified
LLOQ 1.00 ng/mL1.11 ng/mL1.57 ng/mL
Reference [1][2][6]

Table 2: GC-MS Method Parameters

ParameterMethod 1
Matrix Pharmaceutical Formulation
Sample Preparation Derivatization with MSTFA/NH₄I/β-mercaptoethanol
GC Column Agilent 6890 N
Ionization Mode Electron Impact (EI)
Selected Ion Monitoring (m/z) 223 and 252
Linear Range 3.5 - 300 ng/mL
LOD 1.5 ng/mL
LOQ 3.5 ng/mL
Reference [4][5]

Experimental Protocols

Protocol 1: Vildagliptin Analysis in Human Plasma by LC-MS/MS (Adapted from[1])

  • Sample Stabilization: Add malic acid to human plasma samples to stabilize Vildagliptin.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an appropriate amount of Vildagliptin-D7 internal standard.

    • Add acetonitrile to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatography:

    • Column: Asentis Express C18

    • Mobile Phase: A gradient of acetonitrile and 5mM ammonium trifluoroacetate.

    • Flow Rate: As optimized for the column dimensions.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive mode.

    • MRM Transitions:

      • Vildagliptin: 304.2 → 154.2

      • Vildagliptin-D7: 311.1 → 161.2

    • Optimize cone voltage and collision energy for maximum signal intensity.

Protocol 2: Vildagliptin Analysis in Pharmaceutical Formulation by GC-MS (Adapted from[4][5])

  • Sample Preparation:

    • Dissolve the pharmaceutical formulation in a suitable solvent (e.g., methanol:water).

  • Derivatization:

    • Take an aliquot of the sample solution.

    • Add the derivatizing reagent MSTFA/NH₄I/β-mercaptoethanol.

    • Incubate at 60°C for 30 minutes to form the O-TMS derivative of Vildagliptin.

  • Gas Chromatography:

    • Column: A suitable capillary column for drug analysis (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: Optimize the temperature ramp to ensure good separation and peak shape.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI).

    • Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: m/z 223 and 252 for the Vildagliptin derivative.

Visualizations

Vildagliptin_Action_Pathway Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Inactivates Pancreas Pancreas Incretins->Pancreas Stimulates Insulin Increased Insulin Secretion Pancreas->Insulin Glucagon Decreased Glucagon Secretion Pancreas->Glucagon

Caption: Vildagliptin's mechanism of action.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS_Spike Spike with Internal Standard Plasma->IS_Spike Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection

Caption: A typical LC-MS/MS workflow for Vildagliptin analysis in plasma.

Troubleshooting_Logic Start Poor Sensitivity Issue Check_Ionization Check Ionization Mode (Should be ESI+) Start->Check_Ionization Check_MRM Verify MRM Transition (e.g., 304.2 -> 154.2) Check_Ionization->Check_MRM Correct Check_Stability Assess Sample Stability (Degradation?) Check_MRM->Check_Stability Correct Check_Matrix Investigate Matrix Effects Check_Stability->Check_Matrix Stable Solution_Stability Stabilize Sample (e.g., add malic acid) Check_Stability->Solution_Stability Unstable Solution_Matrix Improve Sample Cleanup (e.g., use SPE) Check_Matrix->Solution_Matrix Suppression observed Resolved Sensitivity Improved Check_Matrix->Resolved No significant effect Solution_Stability->Check_Matrix Solution_Matrix->Resolved

Caption: Troubleshooting logic for low sensitivity in Vildagliptin analysis.

References

Technical Support Center: Vildagliptin Dihydrate In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo experiments involving Vildagliptin dihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Vildagliptin dihydrate that can influence in vivo experiments?

A1: Vildagliptin dihydrate is a white to off-white powder that is freely soluble in water.[1] Its solubility in aqueous solutions is a critical factor for preparing homogeneous dosing solutions for oral gavage. Inconsistent dissolution can lead to inaccurate dosing and high variability in plasma concentrations. The compound's stability is pH-dependent, with degradation observed in acidic, basic, and oxidative conditions, which can impact the integrity of the dosing solution if not prepared and stored correctly.[2]

Q2: What is the primary mechanism of action of Vildagliptin?

A2: Vildagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[3][4][5] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[3][4][5]

Q3: What are the typical pharmacokinetic parameters of Vildagliptin in preclinical species?

A3: Vildagliptin is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) typically reached within 0.5 to 1.5 hours in rats and dogs.[6] It exhibits moderate to high oral bioavailability in these species.[6] The elimination half-life is relatively short.[6] Due to its rapid absorption and clearance, precise timing of blood sampling is crucial for accurately characterizing its pharmacokinetic profile and minimizing variability.

Q4: How does food intake affect the pharmacokinetics of Vildagliptin?

A4: In humans, food does not have a clinically relevant impact on the overall exposure (AUC) to Vildagliptin, although it can slightly delay the time to reach peak plasma concentration (Tmax).[7] For preclinical studies, it is crucial to standardize the feeding schedule (e.g., fasting or non-fasting) across all animals in a study group to minimize variability in absorption.[8]

Troubleshooting Guide

Issue 1: High variability in plasma drug concentrations between animals in the same dose group.

  • Question: We are observing significant inter-animal variability in Vildagliptin plasma concentrations despite administering the same dose. What are the potential causes and how can we mitigate this?

  • Answer:

    • Inaccurate Dosing:

      • Problem: Inhomogeneous dosing solution due to incomplete dissolution of Vildagliptin dihydrate.

      • Solution: Ensure the drug is fully dissolved in the vehicle. Use a validated preparation method and visually inspect for any particulate matter before administration. Prepare fresh dosing solutions daily unless stability data supports longer storage.

      • Problem: Inaccurate dose volume administration during oral gavage.

      • Solution: Calibrate pipettes and syringes regularly. Ensure the person administering the dose is properly trained and consistent in their technique.

    • Improper Oral Gavage Technique:

      • Problem: Incorrect placement of the gavage needle can lead to deposition of the drug in the esophagus or trachea instead of the stomach, resulting in incomplete or erratic absorption.

      • Solution: Use appropriately sized gavage needles for the animal's weight and age. Ensure proper restraint to align the head and body, facilitating correct needle passage. If resistance is met, do not force the needle; withdraw and re-insert.[9][10][11][12][13]

    • Physiological Differences:

      • Problem: Variations in gastric emptying time, intestinal motility, and metabolism among individual animals.

      • Solution: Standardize experimental conditions as much as possible. This includes acclimatizing animals to the procedure, maintaining a consistent diet and housing environment, and standardizing the fasting period before dosing.[14] Using animals from a single, reputable supplier can also help reduce genetic variability.

Issue 2: Lower than expected plasma concentrations of Vildagliptin.

  • Question: Our measured plasma concentrations of Vildagliptin are consistently lower than anticipated based on the administered dose. What could be the reason?

  • Answer:

    • Degradation of Vildagliptin in Dosing Solution:

      • Problem: Vildagliptin is susceptible to degradation in certain conditions.[2] If the dosing solution is prepared in an inappropriate vehicle or stored improperly, the actual concentration of the active drug may be lower than the nominal concentration.

      • Solution: Prepare dosing solutions fresh daily in a suitable vehicle (e.g., water for immediate use). If solutions need to be stored, conduct stability studies to determine appropriate storage conditions (temperature, light exposure) and duration. Avoid vehicles with extreme pH.

    • Formulation Issues:

      • Problem: The presence of certain excipients can be incompatible with Vildagliptin and may affect its stability or absorption.[15]

      • Solution: For early-stage preclinical studies, a simple aqueous solution is often sufficient. If a more complex formulation is required, ensure all excipients are compatible with Vildagliptin.

    • Analytical Sample Handling and Processing:

      • Problem: Vildagliptin can degrade in plasma samples if not handled and stored correctly.

      • Solution: Process blood samples promptly after collection. Use appropriate anticoagulants and store plasma samples at -70°C or lower until analysis.

Issue 3: Inconsistent or unexpected pharmacodynamic effects.

  • Question: We are seeing variable or no significant effect on our pharmacodynamic markers (e.g., blood glucose levels) despite administering what should be an effective dose of Vildagliptin. Why might this be happening?

  • Answer:

    • Variability in Drug Exposure:

      • Problem: The pharmacodynamic effect is directly related to the drug concentration at the site of action. High variability in plasma concentrations will lead to inconsistent pharmacodynamic responses.

      • Solution: Address the sources of pharmacokinetic variability as outlined in Issue 1. A robust and reproducible pharmacokinetic profile is a prerequisite for consistent pharmacodynamic effects.

    • Timing of Pharmacodynamic Measurements:

      • Problem: The timing of pharmacodynamic measurements relative to drug administration is critical, especially for a drug with a short half-life like Vildagliptin.

      • Solution: Design the study to capture the pharmacodynamic effect at the expected time of maximum drug concentration (Tmax) and at other relevant time points throughout the dosing interval.

    • Animal Model and Disease State:

      • Problem: The underlying physiology of the animal model can influence the response to Vildagliptin. For example, the severity of diabetes in a disease model can affect the magnitude of the glucose-lowering effect.

      • Solution: Ensure the animal model is well-characterized and appropriate for the study objectives. Standardize the induction of the disease state to minimize variability in baseline physiological parameters.

Data Presentation

Table 1: Physicochemical Properties of Vildagliptin

PropertyValueReference
Molecular FormulaC17H25N3O2N/A
Molecular Weight303.40 g/mol N/A
AppearanceWhite to off-white powder[1]
SolubilityFreely soluble in water[1]

Table 2: Pharmacokinetic Parameters of Vildagliptin in Preclinical Species (Oral Administration)

SpeciesDoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
Rat10 mg/kg~0.5-1.5VariesVaries45-100[6]
Dog1 mg/kg~0.5-1.5VariesVaries45-100[6]

Note: Cmax and AUC values are dose-dependent and can vary based on the specific study conditions.

Experimental Protocols

1. Preparation of Vildagliptin Dihydrate Dosing Solution for Oral Gavage

  • Calculate the required amount of Vildagliptin dihydrate based on the desired dose, the number of animals, and the dosing volume.

  • Weigh the Vildagliptin dihydrate accurately using a calibrated analytical balance.

  • Select an appropriate vehicle. For simple formulations, sterile water or saline is suitable.

  • Add a small amount of the vehicle to the weighed Vildagliptin dihydrate and vortex to create a slurry.

  • Gradually add the remaining vehicle while continuously mixing (e.g., using a magnetic stirrer) until the final volume is reached.

  • Ensure complete dissolution by visually inspecting the solution for any undissolved particles.

  • Prepare the dosing solution fresh on the day of the experiment. If storage is necessary, validate the stability of the solution under the intended storage conditions.

2. Oral Gavage Administration in Mice

  • Animal Preparation:

    • Weigh each mouse immediately before dosing to ensure accurate dose calculation.

    • Briefly fast the animals (e.g., 4 hours) if required by the study protocol to reduce variability in absorption. Ensure free access to water.

  • Restraint:

    • Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held in a vertical position.[13]

  • Gavage Needle Insertion:

    • Use a sterile, ball-tipped gavage needle of the appropriate size (typically 20-22 gauge for adult mice).

    • Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle if necessary.

    • Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance.[11][13] If resistance is felt, do not force it.

  • Dose Administration:

    • Once the needle is correctly positioned, administer the dosing solution slowly and steadily.

  • Post-Administration Monitoring:

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as labored breathing or leakage of the dosing solution from the mouth or nose.[9]

3. Bioanalysis of Vildagliptin in Plasma by HPLC-MS/MS

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a known volume of plasma.

    • Vortex the samples to mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Chromatographic Separation:

    • Use a C18 reverse-phase HPLC column.

    • Employ a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile), run in either an isocratic or gradient mode.

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific multiple reaction monitoring (MRM) transitions for Vildagliptin and the internal standard.

  • Quantification:

    • Construct a calibration curve using standards of known Vildagliptin concentrations in blank plasma.

    • Determine the concentration of Vildagliptin in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1 and GIP levels.

InVivo_Workflow cluster_preparation Preparation Phase cluster_dosing Dosing & Sampling Phase cluster_analysis Analysis Phase A Protocol Design & Animal Acclimatization B Dosing Solution Preparation A->B C Animal Fasting (if applicable) A->C D Animal Weighing & Dose Calculation C->D E Oral Gavage Administration D->E F Serial Blood Sampling (e.g., tail vein, saphenous) E->F G Plasma Separation & Storage (-70°C) F->G H Plasma Sample Extraction G->H I HPLC-MS/MS Analysis H->I J Pharmacokinetic Data Analysis I->J K Pharmacodynamic Assessment J->K

Caption: Workflow for a typical in vivo pharmacokinetic/pharmacodynamic study.

References

Strategies to prevent Vildagliptin dihydrate degradation during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Vildagliptin dihydrate. Below you will find frequently asked questions and troubleshooting guides to help prevent its degradation during sample storage and analysis.

Troubleshooting Guide

Issue: Vildagliptin Dihydrate Degradation Observed in Stored Samples

Use the following table to understand the potential causes of Vildagliptin dihydrate degradation based on the storage conditions and observed degradation products.

Storage ConditionPotential Degradation PathwayKey Degradation ProductsRecommended Prevention Strategy
Acidic (e.g., pH < 4) Acid-catalyzed hydrolysis2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione[1][2]Maintain pH between 6.8 and 8.0. Use appropriate buffer systems.
Basic (e.g., pH > 8) Base-catalyzed hydrolysis1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide and others[1][3]Maintain pH between 6.8 and 8.0. Avoid strong bases.
Oxidative (e.g., presence of peroxides) OxidationN-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate and others[1][2]Use antioxidants. Store samples under an inert atmosphere (e.g., nitrogen or argon).
High Temperature (e.g., > 40°C) Thermal DegradationIncreased rate of hydrolysis and oxidationStore samples at recommended temperatures (2-8°C for short-term, -20°C or lower for long-term).
Aqueous Solution HydrolysisDegradation products from acidic or basic hydrolysis depending on pHPrepare solutions fresh. If storage is necessary, use a buffered solution at neutral pH and store at low temperatures.
Presence of Certain Excipients IncompatibilityVaries depending on the excipient. Lactose and mannitol can impact stability.[3][4]Conduct compatibility studies with intended excipients.[3]
Biological Samples (e.g., Plasma) Enzymatic DegradationNot extensively detailed in the provided results, but enzymatic degradation is a possibility in biological matrices.Add stabilizers like malic acid to plasma samples.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Vildagliptin dihydrate?

Vildagliptin dihydrate is primarily susceptible to degradation through hydrolysis under both acidic and basic conditions, and through oxidation.[3][7][8] It is relatively stable under neutral, thermal (in solid state), and photolytic stress conditions.[7]

Q2: What are the optimal storage conditions for Vildagliptin dihydrate solid powder and solutions?
  • Solid Powder: Store in a well-closed container at controlled room temperature, protected from moisture.

  • Solutions: It is highly recommended to prepare solutions fresh. If short-term storage is necessary, use a buffered solution at a neutral pH (6.8-8.0) and store at 2-8°C. For long-term storage, freeze solutions at -20°C or below.

Q3: How can I prevent the degradation of Vildagliptin in biological samples like plasma?

For the analysis of Vildagliptin in human plasma, the addition of a stabilizer is recommended to prevent degradation. One study suggests the use of malic acid in the plasma to ensure stability.[5][6]

Q4: Are there any known excipients that are incompatible with Vildagliptin dihydrate?

Studies have shown that some common pharmaceutical excipients can influence the stability of Vildagliptin. For instance, lactose and mannitol have been observed to have an impact on its stability under conditions of high temperature and humidity.[3][4] Therefore, it is crucial to perform compatibility studies with any new formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Vildagliptin Stability

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Vildagliptin dihydrate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.[7]

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 1 M HCl and heat at 80°C for several hours (e.g., 3, 5, and 9 hours).[7] Neutralize the solution with an equivalent amount of 1 M NaOH before analysis.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M or 1 M NaOH and keep at room temperature or heat at a controlled temperature (e.g., 70°C) for a specified time.[7] Neutralize the solution with an equivalent amount of 1 M HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for several hours (e.g., 1 and 7 hours).[2]

  • Thermal Degradation (Solid State): Store the Vildagliptin dihydrate powder at elevated temperatures (e.g., 80°C, 120°C, and 150°C) for various durations.[7] Dissolve the stressed powder in a suitable diluent for analysis.

  • Photolytic Degradation: Expose the Vildagliptin dihydrate solution and solid powder to UV light (e.g., in a photostability chamber).

3. Sample Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC-UV method. A common method uses a C18 column with a gradient elution of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).[1][9] Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

  • For structural elucidation of unknown degradation products, LC-MS can be employed.[1]

Visualizations

Vildagliptin Degradation Pathways

Vildagliptin Vildagliptin Dihydrate Acid Acidic Conditions (e.g., 1M HCl, 80°C) Vildagliptin->Acid Base Basic Conditions (e.g., 0.1M NaOH, RT) Vildagliptin->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Vildagliptin->Oxidation Degradant_A Acid Degradant (m/z = 304) Acid->Degradant_A Degradant_B Base Degradants (m/z = 337.2, 321.1, 322.6) Base->Degradant_B Degradant_C Oxidative Degradants (m/z = 241.1, 183.1) Oxidation->Degradant_C

Caption: Major degradation pathways of Vildagliptin dihydrate.

Recommended Sample Handling Workflow

cluster_pre Pre-Analysis cluster_analysis Analysis Sample_Receipt Receive Sample Storage_Decision Short-term or Long-term Storage? Sample_Receipt->Storage_Decision Short_Term Store at 2-8°C (max 24 hours) Storage_Decision->Short_Term Short-term Long_Term Store at ≤ -20°C Storage_Decision->Long_Term Long-term Preparation Prepare Sample for Analysis (e.g., dilution, extraction) Short_Term->Preparation Thaw Thaw at Room Temp (if frozen) Long_Term->Thaw Thaw->Preparation Analysis Analyze Immediately Preparation->Analysis

Caption: Workflow for handling Vildagliptin samples to minimize degradation.

Troubleshooting Decision Tree for Vildagliptin Degradation

Start Degradation Observed? Check_pH Check Sample pH Start->Check_pH Yes End No Obvious Cause (Further Investigation Needed) Start->End No Acidic pH < 6.8 (Acidic Degradation) Check_pH->Acidic Acidic Basic pH > 8.0 (Basic Degradation) Check_pH->Basic Basic Check_Oxidants Potential Oxidants Present? Check_pH->Check_Oxidants Neutral Oxidants_Yes Oxidative Degradation Check_Oxidants->Oxidants_Yes Yes Check_Temp Check Storage Temperature Check_Oxidants->Check_Temp No High_Temp Temperature too high Check_Temp->High_Temp > Recommended Check_Excipients Review Excipient Compatibility Check_Temp->Check_Excipients Optimal Check_Excipients->End

Caption: Decision tree for troubleshooting Vildagliptin degradation.

References

Enhancing the throughput of Vildagliptin dihydrate analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Vildagliptin Dihydrate Analytical Methods

Welcome to the technical support center for enhancing the throughput of Vildagliptin dihydrate analytical methods. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of enhancing the throughput for Vildagliptin analytical methods? A1: The primary goal is to reduce the time required for each analysis without compromising accuracy, precision, or sensitivity. This is crucial for applications like quality control in manufacturing, high-volume sample testing in clinical trials, and bioequivalence studies. Key strategies include shortening run times, simplifying sample preparation, and implementing automation.

Q2: Which analytical technique is most commonly used for Vildagliptin analysis and is best suited for high-throughput screening? A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for Vildagliptin analysis.[1][2] For higher throughput, Ultra-Performance Liquid Chromatography (UPLC), a variation of HPLC that uses smaller particle size columns, is often employed to achieve significantly shorter run times.[3][4] LC-MS/MS methods also offer high sensitivity and speed, particularly for bioanalytical applications.[5][6]

Q3: What are typical retention times for Vildagliptin in RP-HPLC methods? A3: Retention times for Vildagliptin can vary based on the specific method parameters (e.g., column, mobile phase, flow rate). Reported retention times range from approximately 2.2 minutes to 7.0 minutes.[5][6][7] Methods with shorter retention times are generally preferred for higher throughput.[8]

Q4: How can I address the chemical instability of Vildagliptin during analysis? A4: Vildagliptin can be unstable and prone to degradation, especially in solutions under acidic, basic, or oxidative conditions.[9][10] For bioanalytical methods using human plasma, adding a stabilizing agent like malic acid to the plasma can prevent degradation.[5][6] It is also crucial to control temperature and pH during sample preparation and storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Vildagliptin dihydrate.

Q: I am experiencing significant peak tailing for the Vildagliptin peak. What are the likely causes and solutions? A: Peak tailing can compromise peak integration and reduce accuracy. Common causes and their solutions are outlined below.

  • Cause 1: Column Overload. Injecting a sample that is too concentrated can saturate the column.

    • Solution: Dilute the sample to a lower concentration within the method's linear range.[11]

  • Cause 2: Secondary Interactions. Silanol groups on the silica-based C18 column can interact with the analyte.

    • Solution: Adjust the mobile phase pH. A buffer at a pH of around 3.0 to 4.6 is often used to suppress silanol activity.[12][13] Alternatively, use a column with end-capping or a different stationary phase.

  • Cause 3: Column Degradation. The column may be contaminated or have lost its stationary phase.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

Q: My retention times are shifting between injections. What should I check? A: Unstable retention times affect the reliability and precision of the method.

  • Cause 1: Inconsistent Mobile Phase Composition. Poorly mixed mobile phase or solvent evaporation can alter the composition.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Keep solvent bottles covered to prevent evaporation. Prepare fresh mobile phase daily.

  • Cause 2: Fluctuations in Column Temperature. Changes in ambient temperature can affect retention time.

    • Solution: Use a column oven to maintain a consistent temperature throughout the analytical run.

  • Cause 3: Pump Malfunction. Issues with the HPLC pump can lead to an inconsistent flow rate.

    • Solution: Check the pump for leaks and perform routine maintenance, including seal replacement. Prime the pump before starting a sequence to remove air bubbles.

Q: I am observing a high baseline noise. How can I reduce it? A: A noisy baseline can interfere with the detection and quantification of low-concentration samples.

  • Cause 1: Air Bubbles in the System. Air bubbles in the pump or detector cell are a common source of noise.

    • Solution: Degas the mobile phase thoroughly using sonication or an inline degasser. Prime the system to purge any trapped air.

  • Cause 2: Contaminated Mobile Phase or Column. Impurities in the solvents or a contaminated column can elevate the baseline.

    • Solution: Use high-purity HPLC-grade solvents.[12] Filter the mobile phase before use. Clean the column using appropriate washing procedures.

  • Cause 3: Detector Lamp Issue. An aging detector lamp can cause inconsistent light output.

    • Solution: Check the lamp's energy output. If it is low or unstable, replace the lamp according to the manufacturer's instructions.

Data Presentation: Comparison of High-Throughput Methods

The table below summarizes key parameters from various published RP-HPLC methods for Vildagliptin analysis, highlighting factors that influence throughput.

ParameterMethod 1Method 2Method 3Method 4
Column Altima C18 (150x4.6mm, 5µm)Inertsil C18 (250x4.6mm)[12]C18 Asentis Express[5][6]Waters X-Bridge C8 (150x4.6mm, 5µm)[14]
Mobile Phase Buffer (pH 2.6):Acetonitrile (72:28)Phosphate Buffer (pH 3.6):Acetonitrile (40:60)[12]Acetonitrile:Ammonium trifluoroacetate 5mM[5][6]Buffer (pH 3.0):(ACN:Methanol) (80:19:1)[14]
Flow Rate 1.0 mL/min1.0 mL/min[12]Not Specified1.2 mL/min[14]
Detection (UV) 266 nm215 nm[12]Not Applicable (LC-MS/MS)210 nm[14]
Run Time ~3.25 min~3.92 min[12]~2.2 min[5][6]Not Specified

Experimental Protocols

High-Throughput RP-HPLC Method Protocol

This protocol is a synthesized example based on common high-throughput methodologies.[11]

1. Materials and Reagents:

  • Vildagliptin Dihydrate Reference Standard

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Milli-Q or HPLC grade water

  • Vildagliptin tablets (e.g., 50 mg)

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: Altima C18 (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of buffer (dilute orthophosphoric acid, pH adjusted to 2.6) and acetonitrile in a 72:28 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 210 nm.[7][11]

  • Run Time: Approximately 6 minutes.[11]

3. Preparation of Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of Vildagliptin reference standard and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase as a diluent and sonicate for 5-10 minutes to dissolve completely.

  • Make up the volume to 10 mL with the diluent and mix well.

4. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of working standard solutions (e.g., 5, 10, 15, 20, 25 µg/mL) by further dilution with the mobile phase.[11] These will be used to construct the calibration curve.

5. Preparation of Sample Solution (from tablets):

  • Weigh and finely powder 20 Vildagliptin tablets.

  • Transfer an amount of powder equivalent to 10 mg of Vildagliptin into a 10 mL volumetric flask.

  • Add about 7 mL of diluent, sonicate for 15 minutes to ensure complete extraction, and then make up the volume to 10 mL.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 20 µg/mL).

6. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank (diluent), followed by the working standard solutions and the sample solutions.

  • Record the peak areas and calculate the concentration of Vildagliptin in the sample using the calibration curve.

Visualizations

Workflow_Enhancing_Throughput Workflow for Enhancing Vildagliptin Analysis Throughput cluster_0 Method Development cluster_1 Validation & Implementation start Define Goal: Reduce Run Time select_col Select Column: - Shorter Length - Smaller Particle Size (UPLC) start->select_col opt_mp Optimize Mobile Phase: - Increase Organic Content - Adjust pH select_col->opt_mp opt_flow Optimize Flow Rate: - Increase Flow Rate opt_mp->opt_flow validate Validate Method: - Specificity - Linearity - Precision - Accuracy opt_flow->validate implement Implement for Routine Analysis validate->implement end End implement->end High Throughput Achieved

Caption: A logical workflow for developing a high-throughput analytical method.

Troubleshooting_Retention_Time Troubleshooting Flowchart: Unstable Retention Time start Issue: Retention Time (RT) is Unstable check_pump Check Pump Pressure. Is it stable? start->check_pump check_mp Check Mobile Phase. - Freshly prepared? - Degassed properly? check_pump->check_mp Yes service_pump Action: Prime pump to remove air bubbles. Check for leaks. Service pump if needed. check_pump->service_pump No check_temp Is Column Temperature Controlled? check_mp->check_temp Yes prep_mp Action: Prepare fresh mobile phase. Ensure thorough mixing and degassing. check_mp->prep_mp No check_col Equilibrate column until baseline is stable. Problem solved? check_temp->check_col Yes check_temp->check_col use_oven Action: Use a column oven to maintain a stable temperature. check_temp->use_oven No solved Problem Resolved check_col->solved Yes unsolved If problem persists, consider column degradation or other system issues. check_col->unsolved No

Caption: A step-by-step guide for troubleshooting unstable retention times.

References

Validation & Comparative

Vildagliptin vs. Sitagliptin: A Comparative Analysis of Glycemic Variability Control

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the clinical evidence comparing two leading DPP-4 inhibitors in the management of Type 2 Diabetes Mellitus, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of Vildagliptin and Sitagliptin's performance in controlling glycemic variability. The following sections present quantitative data from comparative studies, detailed experimental protocols, and visualizations of the underlying pharmacological pathways.

Executive Summary

Both Vildagliptin and Sitagliptin are effective dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes mellitus.[1] Their primary mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[2][3][4] While both drugs demonstrate efficacy in improving glycemic control, studies suggest potential differences in their impact on glycemic variability, a key factor in the development of diabetes-related complications. This guide synthesizes findings from multiple studies to objectively compare their performance.

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative clinical studies.

Table 1: Glycemic Variability Parameters
Parameter Vildagliptin Sitagliptin Study Reference
Mean Amplitude of Glycemic Excursions (MAGE) (mg/dL) ↓ 13.4 ± 35.7 (change from baseline)↓ 8.4 ± 24.3 (change from baseline)[1][5]
110.5 ± 33.5129.4 ± 45.1[6]
Significantly lower than Sitagliptin (p=0.040)[6]
Standard Deviation (SD) of Blood Glucose (mg/dL) Lower than Sitagliptin (not statistically significant)[7]
Mean 24-hour Blood Glucose (mg/dL) 142.1 ± 35.5153.2 ± 37.0[6]
Significantly lower than Sitagliptin (p=0.012)[6]
Table 2: Glycosylated Hemoglobin (HbA1c) Levels
Parameter Vildagliptin Sitagliptin Study Reference
Change in HbA1c (%) -1.33 ± 0.11-0.84 ± 0.08[8]
Significantly greater reduction than Sitagliptin (P < 0.05)[8]
From 7.1 ± 0.6 to 6.8 ± 0.6 (p=0.006)From 7.1 ± 0.6 to baseline (no significant change)[1][5]
Patients Achieving HbA1c <7% 58%42%[9]

Experimental Protocols

Study Design: Comparative effects of vildagliptin and sitagliptin determined by continuous glucose monitoring (CGM)[1][5][10]
  • Objective: To compare the effects of switching to Vildagliptin versus increasing the dose of Sitagliptin on glycemic variability in patients with type 2 diabetes already receiving Sitagliptin and insulin.

  • Study Population: 33 patients with type 2 diabetes mellitus treated with insulin and Sitagliptin (50 mg/day) for at least 3 months.[5][10]

  • Methodology: This was a prospective, randomized, parallel-group comparison trial.[1][5][10] Patients were randomly assigned to one of two groups:

    • Vildagliptin group (n=17): Switched from Sitagliptin 50 mg/day to Vildagliptin 50 mg twice daily.[1][5]

    • Sitagliptin group (n=16): Increased Sitagliptin dose to 100 mg once daily.[1][5]

  • Data Collection: Continuous glucose monitoring (CGM) was performed at baseline and after 8 weeks of treatment to assess glycemic variability parameters, including the primary endpoint, Mean Amplitude of Glycemic Excursions (MAGE).[1][5] HbA1c levels were also measured at baseline and at the end of the study.[1][5]

Study Design: Crossover Pilot Study (J-VICTORIA study)[6][7]
  • Objective: To compare the effects of Vildagliptin and Sitagliptin on blood glucose levels and their fluctuations using CGM.

  • Study Population: 20 patients with type 2 diabetes mellitus.[6]

  • Methodology: A crossover study where patients were randomly allocated to receive either Vildagliptin (100 mg daily) then Sitagliptin (50 mg daily), or vice versa.[6][7] Each treatment period was for one month.[6]

  • Data Collection: CGM was used to measure 24-hour blood glucose levels, MAGE, and other glycemic parameters.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of DPP-4 inhibitors and a typical experimental workflow for comparing their effects.

cluster_0 Incretin Effect cluster_1 DPP-4 Inhibition Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Pancreatic Beta-Cells Pancreatic Beta-Cells GLP-1 & GIP Release->Pancreatic Beta-Cells Stimulate Pancreatic Alpha-Cells Pancreatic Alpha-Cells GLP-1 & GIP Release->Pancreatic Alpha-Cells Inhibit Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production GLP-1 & GIP GLP-1 & GIP DPP-4 Enzyme DPP-4 Enzyme GLP-1 & GIP->DPP-4 Enzyme Degradation Inactive Peptides Inactive Peptides DPP-4 Enzyme->Inactive Peptides Vildagliptin / Sitagliptin Vildagliptin / Sitagliptin Vildagliptin / Sitagliptin->DPP-4 Enzyme Inhibition Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose Hepatic Glucose Production->Lower Blood Glucose

Mechanism of Action of DPP-4 Inhibitors

cluster_workflow Comparative Study Workflow Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Vildagliptin Arm Vildagliptin Arm Randomization->Vildagliptin Arm Sitagliptin Arm Sitagliptin Arm Randomization->Sitagliptin Arm Treatment Period Treatment Period Vildagliptin Arm->Treatment Period Sitagliptin Arm->Treatment Period Endpoint Assessment Endpoint Assessment Treatment Period->Endpoint Assessment Data Analysis Data Analysis Endpoint Assessment->Data Analysis

References

A Comparative Analysis of Vildagliptin and Saxagliptin on Incretin Hormone Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two dipeptidyl peptidase-4 (DPP-4) inhibitors, vildagliptin and saxagliptin, on the levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This analysis is based on available clinical data and aims to provide an objective overview for research and drug development purposes.

Mechanism of Action

Both vildagliptin and saxagliptin are oral antihyperglycemic agents that belong to the DPP-4 inhibitor class of drugs.[1][2] Their primary mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP.[3][4] By blocking DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[3][4] This includes stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from pancreatic α-cells.[3]

Comparative Efficacy on Incretin Levels

Direct head-to-head clinical trials exhaustively comparing the quantitative effects of vildagliptin and saxagliptin on GLP-1 and GIP levels are limited. However, data from separate clinical studies provide insights into the efficacy of each drug.

A study by Mari et al. (2005) on patients with type 2 diabetes treated with vildagliptin (100 mg daily) demonstrated a significant increase in the plasma levels of intact, biologically active GLP-1 and GIP.[5][6] After 28 days of treatment, the 13.5-hour mean plasma intact GLP-1 levels more than doubled compared to placebo.[5][6] Similarly, a marked increase in the 13.5-hour mean plasma intact GIP levels was observed with vildagliptin treatment.[5][6]

For saxagliptin, clinical data indicates that oral administration results in a 2- to 3-fold increase in circulating levels of GLP-1 and GIP.[7]

The following table summarizes the available quantitative data on the effects of vildagliptin and saxagliptin on incretin levels from separate studies.

DrugDosageDuration of TreatmentEffect on GLP-1 LevelsEffect on GIP LevelsSource
Vildagliptin 100 mg daily28 days> 2-fold increase (13.5-h mean)Marked increase (13.5-h mean)[5][6]
Saxagliptin Not specifiedNot specified2- to 3-fold increase2- to 3-fold increase[7]

Experimental Protocols

Vildagliptin Study (Mari et al., 2005)

Objective: To examine the effects of 28-day treatment with vildagliptin on β-cell function and incretin levels in patients with type 2 diabetes.[5]

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5]

Participants: Patients with type 2 diabetes.[5]

Intervention:

  • Vildagliptin 100 mg daily (administered as 50 mg twice daily).[5]

  • Placebo.[5]

Methodology for Incretin Measurement:

  • Blood samples were collected over a 24-hour period at baseline (day -1) and on day 28 of treatment.[5]

  • Plasma concentrations of intact GLP-1 and GIP were measured using specific enzyme-linked immunosorbent assays (ELISAs).[5] The assays were designed to specifically detect the biologically active forms of the hormones.

  • The 13.5-hour mean plasma concentrations were calculated to assess the overall effect of the treatment on incretin levels.[6]

General Experimental Protocol for DPP-4 Inhibitor Studies

The following outlines a general experimental workflow for a clinical trial designed to assess the effect of a DPP-4 inhibitor, such as saxagliptin, on incretin levels.

Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study.

Participants: Healthy volunteers or patients with type 2 diabetes.

Procedure:

  • Screening and Baseline: Participants undergo a screening process to ensure they meet the inclusion criteria. Baseline measurements of fasting plasma glucose, HbA1c, and incretin levels (GLP-1 and GIP) are taken.

  • Randomization and Treatment: Participants are randomly assigned to receive either the DPP-4 inhibitor (e.g., saxagliptin) or a placebo for a specified duration.

  • Meal Tolerance Test (MTT): An MTT is performed before and after the treatment period. Participants consume a standardized meal, and blood samples are collected at regular intervals (e.g., -15, 0, 15, 30, 60, 90, 120, 180 minutes) relative to meal ingestion.

  • Incretin Level Measurement: Plasma samples are analyzed for active GLP-1 and GIP concentrations using validated immunoassays (e.g., ELISA). It is crucial to use assays that specifically measure the intact, active forms of the hormones, as DPP-4 rapidly degrades them.

  • Data Analysis: The area under the curve (AUC) for GLP-1 and GIP is calculated to determine the total and postprandial incretin response. Statistical analysis is performed to compare the changes in incretin levels between the treatment and placebo groups.

Visualizations

Incretin Signaling Pathway and DPP-4 Inhibition

cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 GIP GIP K-cells->GIP β-cells β-cells Insulin Secretion Insulin Secretion β-cells->Insulin Secretion α-cells α-cells Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion GLP-1->β-cells + (glucose-dependent) GLP-1->α-cells - DPP-4 DPP-4 GLP-1->DPP-4 GIP->β-cells + (glucose-dependent) GIP->DPP-4 Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites degrades to Vildagliptin / Saxagliptin Vildagliptin / Saxagliptin Vildagliptin / Saxagliptin->DPP-4 inhibits

Caption: DPP-4 Inhibitor Mechanism of Action.

Experimental Workflow for Incretin Assessment

cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Analysis Participant Screening Participant Screening Baseline Measurements Baseline Measurements Participant Screening->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Drug Administration Vildagliptin or Saxagliptin Randomization->Drug Administration Placebo Administration Placebo Administration Randomization->Placebo Administration Meal Tolerance Test Meal Tolerance Test Drug Administration->Meal Tolerance Test Placebo Administration->Meal Tolerance Test Blood Sampling Blood Sampling Meal Tolerance Test->Blood Sampling Incretin Measurement GLP-1 & GIP Assay (ELISA) Blood Sampling->Incretin Measurement Data Analysis AUC Calculation & Statistics Incretin Measurement->Data Analysis

Caption: Clinical Trial Workflow for Incretin Assessment.

References

Validation of a bioanalytical method for Vildagliptin dihydrate according to FDA/EMA guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Vildagliptin dihydrate in biological matrices, adhering to the principles outlined in the FDA and EMA guidelines, currently harmonized under the ICH M10 guideline. The following sections detail the experimental protocols and present comparative data to aid in the selection of the most appropriate method for pharmacokinetic and toxicokinetic studies.

Comparative Analysis of Validated Bioanalytical Methods

The two most prevalent techniques for the bioanalytical quantification of Vildagliptin are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the nature of the study.

Method Performance Characteristics

The following tables summarize the key validation parameters for representative HPLC-UV and LC-MS/MS methods for Vildagliptin analysis in human and rat plasma.

Table 1: HPLC-UV Method Validation Parameters for Vildagliptin

ParameterMethod 1 (Human Plasma)Method 2 (Rat Plasma)
Linearity Range (µg/mL) 10 - 12050 - 90
Lower Limit of Quantification (LLOQ) (µg/mL) 109.94
Accuracy (%) Within ±15%Not explicitly stated
Precision (% RSD) < 15%Not explicitly stated
Recovery (%) Not explicitly stated99.73%
Internal Standard (IS) TolbutamideNot explicitly stated

Table 2: LC-MS/MS Method Validation Parameters for Vildagliptin

ParameterMethod 1 (Human Plasma)[1]Method 2 (Rat Plasma)[2][3]Method 3 (Aqueous Matrix)[4]
Linearity Range (ng/mL) 1.11 - 534.07.06 - 3023.8110 - 1875
Lower Limit of Quantification (LLOQ) (ng/mL) 1.117.0610
Accuracy (%) 99.8% - 109.3%Within ± 15%Meets FDA requirements
Precision (% RSD) 0.9% - 8.5%< 9%Meets FDA requirements
Recovery (%) Not explicitly statedNot explicitly statedNot explicitly stated
Internal Standard (IS) ¹³C-¹⁵N-VildagliptinVildagliptin-D7Not explicitly stated

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on established and published methods for Vildagliptin analysis.

HPLC-UV Method

a. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma sample, add 400 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

b. Chromatographic Conditions

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted) and acetonitrile in a specified ratio (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a specified wavelength (e.g., 210 nm).

  • Temperature: Ambient

LC-MS/MS Method

a. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., Vildagliptin-D7).

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer a portion of the supernatant to an autosampler vial.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with a mixture of ammonium acetate buffer and acetonitrile.

  • Flow Rate: 0.5 mL/min

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the transitions for Vildagliptin and its internal standard (e.g., Vildagliptin: m/z 304.4 → 154.1; Vildagliptin-D7: m/z 311.1 → 161.1).[2]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in the bioanalytical method validation, the following diagrams have been generated using Graphviz.

Bioanalytical_Method_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation (ICH M10) cluster_application Sample Analysis MD1 Selection of Analytical Technique (HPLC-UV or LC-MS/MS) MD2 Optimization of Chromatographic Conditions MD1->MD2 MD3 Sample Preparation Optimization MD2->MD3 V1 Specificity & Selectivity MD3->V1 V2 Calibration Curve & Linearity MD3->V2 V3 Accuracy & Precision MD3->V3 V4 Recovery MD3->V4 V5 Stability MD3->V5 SA1 Analysis of Study Samples V1->SA1 V6 LLOQ & ULOQ V2->V6 V3->SA1 V4->SA1 V5->SA1 V6->SA1 SA2 Incurred Sample Reanalysis SA1->SA2

Caption: Experimental workflow for bioanalytical method validation.

Vildagliptin_Signaling_Pathway Vildagliptin Vildagliptin DPP4 DPP-4 Inhibition Vildagliptin->DPP4 Incretins Increased Incretin Levels (GLP-1, GIP) DPP4->Incretins Pancreas Pancreas Incretins->Pancreas Insulin Increased Insulin Secretion Pancreas->Insulin β-cells Glucagon Decreased Glucagon Secretion Pancreas->Glucagon α-cells Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Vildagliptin's mechanism of action signaling pathway.

References

Cross-Validation of Analytical Methods for Vildagliptin Dihydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Validated Analytical Methods

The following tables summarize the key parameters and performance characteristics of various validated analytical methods for Vildagliptin dihydrate, providing a basis for method selection and evaluation.

High-Performance Liquid Chromatography (HPLC) Methods
Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Column C18 (250x4.6mm, 5µm)[1][2]C18 (250mm x 4.6mm, 5µm)Altima C18 (150mm x 4.6mm, 5µm)Inertsil C18 (250mm x 4.6mm, i.d.)[3]C18 (150mm x 4.6mm, 5µm)
Mobile Phase Buffer:Acetonitrile (50:50 v/v)[2]Methanol:water (60:40 v/v), pH 4.5 with OPAAcetonitrile:Phosphate Buffer (60:40), pH 3.6[3]Dilute orthophosphoric acid:acetonitrile (72:28 v/v)Acetonitrile and buffer solution pH 7.0 (gradient)[4]
Flow Rate 1.0 mL/min[2]0.8 mL/min1.0 mL/min[3]1.0 mL/minNot Specified
Detection Wavelength 220 nm[2]207 nm215 nm[3]266 nm210 nm[4]
Retention Time 5.017 min[2]3.25 min3.924 min[3]3.258 min~3.9 min
Linearity Range 10-60 µg/mL[2]1-14 µg/mL50-90 µg/mL25-150 µg/mL20-80 µg/mL
Correlation Coefficient (R²) 0.9996[2]>0.99190.9990.9990.9999
Accuracy (% Recovery) 98.11-101.16%[2]100.13-100.29%Not Specified99.73%Not Specified
Precision (%RSD) Intra-day: 0.68, Inter-day: 0.61[2]<1.13%Not SpecifiedNot SpecifiedNot Specified
LOD 0.025 µg/mL[2]Not Specified2.98 µg/mL0.06 µg/mL0.63 µg/mL
LOQ 0.054 µg/mL[2]Not Specified9.94 µg/mL0.21 µg/mL2.82 µg/mL
UV-Visible Spectrophotometry Methods
Parameter Method A Method B Method C
Wavelength (λmax) 210 nm[5]266 nm[4]244 nm[4]
Solvent/Medium 0.1N HCl (acidic medium)[5]Water[4]Not Specified
Linearity Range 5-60 µg/mL[5]Not SpecifiedNot Specified
Correlation Coefficient (R²) 0.999[5]Not SpecifiedNot Specified
Accuracy (% Recovery) 98-101%[5]Not SpecifiedNot Specified
Precision (%RSD) Intra-day: 1.263, Inter-day: 1.162[5]Not SpecifiedNot Specified
LOD 0.951 µg/mL[5]Not SpecifiedNot Specified
LOQ 2.513 µg/mL[5]Not SpecifiedNot Specified

Experimental Workflow and Protocols

The following sections detail a generalized workflow for inter-laboratory cross-validation and provide specific, reproducible protocols for the analysis of Vildagliptin dihydrate.

Inter-Laboratory Cross-Validation Workflow

A typical workflow for the cross-validation of an analytical method between laboratories involves several key stages to ensure the method is robust and transferable.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Protocol & Sample Preparation cluster_2 Phase 3: Inter-Laboratory Analysis cluster_3 Phase 4: Data Analysis & Comparison A Method Development & Optimization B Single-Laboratory Method Validation (ICH Guidelines) A->B C Develop Standardized Protocol for Cross-Validation B->C E Distribute Protocol & Samples to Participating Labs C->E D Prepare Homogeneous & Stable Samples D->E F Lab A: Method Implementation & Analysis E->F G Lab B: Method Implementation & Analysis E->G H Lab C: Method Implementation & Analysis E->H I Collect & Compile Data from All Labs F->I G->I H->I J Statistical Analysis (e.g., ANOVA, t-tests) I->J K Compare Precision, Accuracy, & Intermediate Precision J->K L Assess Method Transferability & Robustness K->L

Caption: Workflow for Inter-Laboratory Method Cross-Validation.

Detailed Experimental Protocols

This protocol is based on a commonly cited, robust RP-HPLC method for the estimation of Vildagliptin in tablet dosage form.[1][2]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 column (250 x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Vildagliptin dihydrate reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen orthophosphate (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (HPLC grade).

  • Vildagliptin tablets (50 mg).

3. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of buffer (0.05M Potassium dihydrogen orthophosphate, pH adjusted to 4.5 with orthophosphoric acid) and Acetonitrile in a 50:50 v/v ratio.[2][6]

  • Flow Rate: 1.0 mL/min.[2][6]

  • Column Temperature: Ambient.

  • Detection Wavelength: 220 nm.[2][6]

  • Injection Volume: 20 µL.

4. Preparation of Standard Solution:

  • Accurately weigh and transfer 25 mg of Vildagliptin dihydrate reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • From the stock solution, prepare working standard solutions in the linearity range (e.g., 10-60 µg/mL) by diluting with the mobile phase.[2][6]

5. Preparation of Sample Solution:

  • Weigh and finely powder not fewer than 20 Vildagliptin tablets.

  • Transfer a quantity of the powder equivalent to 50 mg of Vildagliptin into a 50 mL volumetric flask.

  • Add about 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL (assuming a 50 mg tablet). Adjust dilution as necessary to fall within the linearity range.

6. System Suitability:

  • Inject the standard solution five times and evaluate the system suitability parameters.

  • The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.

  • The theoretical plates should be not less than 2000.

  • The tailing factor should be not more than 2.0.

7. Analysis:

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the amount of Vildagliptin in the sample.

This protocol is based on a simple and validated UV spectrophotometric method.[5]

1. Instrumentation:

  • UV-Visible double beam spectrophotometer with 1 cm matched quartz cuvettes.

2. Reagents and Materials:

  • Vildagliptin dihydrate reference standard.

  • Hydrochloric acid (HCl), 0.1N solution.[5]

  • Vildagliptin tablets (50 mg).

3. Method:

  • Determination of λmax: Scan a standard solution of Vildagliptin (e.g., 10 µg/mL) in 0.1N HCl from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax is 210 nm.[5]

4. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of Vildagliptin dihydrate reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with 0.1N HCl to obtain a concentration of 100 µg/mL.

5. Preparation of Calibration Curve:

  • From the standard stock solution, prepare a series of dilutions in 0.1N HCl to obtain concentrations in the range of 5-60 µg/mL.[5]

  • Measure the absorbance of each solution at 210 nm against a 0.1N HCl blank.

  • Plot a calibration curve of absorbance versus concentration.

6. Preparation of Sample Solution:

  • Weigh and powder 20 tablets.

  • Transfer an amount of powder equivalent to 10 mg of Vildagliptin to a 100 mL volumetric flask.

  • Add about 70 mL of 0.1N HCl and sonicate for 15 minutes.

  • Dilute to volume with 0.1N HCl and filter through a suitable filter paper.

  • Further dilute the filtrate with 0.1N HCl to obtain a concentration within the calibration range.

7. Analysis:

  • Measure the absorbance of the final sample solution at 210 nm.

  • Determine the concentration of Vildagliptin in the sample solution from the calibration curve.

  • Calculate the amount of Vildagliptin in the tablet.

This guide is intended to provide a starting point for researchers and analysts working with Vildagliptin dihydrate. It is recommended that any method be fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Vildagliptin and Metformin Combination Therapy in Diabetic Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of vildagliptin and metformin combination therapy in preclinical diabetic animal models. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental data, protocols, and the underlying signaling pathways.

Comparative Efficacy of Vildagliptin and Metformin Combination Therapy

The following tables summarize the quantitative data from a key study investigating the effects of vildagliptin and metformin, both alone and in combination, in a high-fat, high-fructose diet and streptozotocin (STZ)-induced diabetic rat model.

Table 1: Effect on Glycemic Control
Treatment GroupBlood Glucose (mg/dL)Serum Insulin (μU/mL)
Normal Control95.3 ± 4.214.8 ± 1.1
Diabetic Control285.1 ± 11.67.2 ± 0.5
Metformin (100 mg/kg)148.7 ± 7.310.1 ± 0.8
Vildagliptin (6 mg/kg)120.4 ± 6.112.5 ± 0.9

Data are presented as mean ± standard deviation.

Table 2: Effect on Serum Lipids
Treatment GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Normal Control88.2 ± 5.175.4 ± 4.745.1 ± 2.330.2 ± 1.9
Diabetic Control175.6 ± 9.8160.2 ± 8.528.7 ± 1.5114.8 ± 6.3
Metformin (100 mg/kg)110.3 ± 6.4105.7 ± 5.938.2 ± 2.158.4 ± 3.7
Vildagliptin (6 mg/kg)98.5 ± 5.590.1 ± 5.142.6 ± 2.445.3 ± 2.8

Data are presented as mean ± standard deviation. HDL-C: High-Density Lipoprotein Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol.

Table 3: Effect on Renal Function and Oxidative Stress
Treatment GroupSerum Creatinine (mg/dL)Serum Urea (mg/dL)Malondialdehyde (MDA, nmol/mL)Total Antioxidant Capacity (TAC, mM/L)
Normal Control0.6 ± 0.0425.3 ± 1.81.8 ± 0.11.9 ± 0.1
Diabetic Control1.9 ± 0.178.9 ± 4.55.2 ± 0.30.8 ± 0.05
Metformin (100 mg/kg)1.1 ± 0.0745.1 ± 2.93.1 ± 0.21.4 ± 0.09
Vildagliptin (6 mg/kg)0.8 ± 0.0532.6 ± 2.12.2 ± 0.11.7 ± 0.1

Data are presented as mean ± standard deviation.

Experimental Protocols

The following methodologies are based on a study that evaluated the ameliorative effects of metformin and vildagliptin in a rat model of diabetic kidney disease.

Induction of Type 2 Diabetes in a Rat Model
  • Animal Model: Male albino rats were used.

  • Diet: The rats were fed a high-fat, high-fructose diet (HFHF) for four weeks to induce insulin resistance.

  • Induction of Diabetes: After the dietary induction period, a single intraperitoneal (I.P) injection of a low dose of streptozotocin (STZ), 35 mg/kg body weight, dissolved in citrate buffer (pH 4.5), was administered to induce diabetes.

  • Confirmation of Diabetes: Diabetes was confirmed by measuring blood glucose levels. Rats with blood glucose levels greater than 200 mg/dL were considered diabetic and included in the study.

Treatment Regimen
  • Treatment Groups:

    • Normal Control: Healthy rats receiving the vehicle.

    • Diabetic Control: Diabetic rats receiving the vehicle.

    • Metformin-treated: Diabetic rats receiving metformin orally at a dose of 100 mg/kg/day.

    • Vildagliptin-treated: Diabetic rats receiving vildagliptin orally at a dose of 6 mg/kg/day.

  • Duration: The oral administration of the respective treatments was carried out for eight weeks.

Biochemical Analysis
  • Blood Collection: At the end of the treatment period, blood samples were collected from the rats.

  • Serum Separation: Serum was separated by centrifugation for the analysis of various biochemical parameters.

  • Parameters Measured:

    • Glycemic Control: Blood glucose and serum insulin levels were determined.

    • Lipid Profile: Total cholesterol, triglycerides, high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) were measured.

    • Renal Function: Serum creatinine and urea levels were assessed.

    • Oxidative Stress: Serum levels of malondialdehyde (MDA) as a marker of lipid peroxidation and total antioxidant capacity (TAC) were determined.

Signaling Pathways

Vildagliptin Signaling Pathway

Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] By inhibiting DPP-4, vildagliptin prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner.[1][2]

Vildagliptin_Pathway Vildagliptin Vildagliptin DPP4 DPP-4 Vildagliptin->DPP4 Inhibits GLP1_GIP_active Active GLP-1 & GIP DPP4->GLP1_GIP_active Inactivates GLP1_GIP_inactive Inactive GLP-1 & GIP Pancreatic_Beta_Cells Pancreatic β-Cells GLP1_GIP_active->Pancreatic_Beta_Cells Stimulates Pancreatic_Alpha_Cells Pancreatic α-Cells GLP1_GIP_active->Pancreatic_Alpha_Cells Inhibits Insulin_Secretion ↑ Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Uptake ↑ Glucose Uptake by Peripheral Tissues Insulin_Secretion->Glucose_Uptake Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Hepatic_Glucose_Production ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose_Production

Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1 and GIP levels.

Metformin Signaling Pathway

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK). This activation leads to the suppression of hepatic gluconeogenesis (glucose production in the liver). Metformin also enhances insulin sensitivity in peripheral tissues, leading to increased glucose uptake.

Metformin_Pathway Metformin Metformin Mitochondrial_Complex_I Mitochondrial Respiratory Chain Complex I Metformin->Mitochondrial_Complex_I Inhibits Insulin_Signaling ↑ Insulin Signaling Metformin->Insulin_Signaling AMP_ATP_ratio ↑ AMP:ATP Ratio Mitochondrial_Complex_I->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK Activates Hepatic_Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Hepatic_Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake in Muscle AMPK->Glucose_Uptake

Caption: Metformin activates AMPK, leading to reduced hepatic glucose production.

Experimental Workflow

The following diagram illustrates the general workflow for preclinical studies evaluating the efficacy of vildagliptin and metformin in diabetic animal models.

Experimental_Workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Acclimatization Animal Acclimatization Diet_Induction High-Fat/High-Fructose Diet Induction (4 weeks) Animal_Acclimatization->Diet_Induction STZ_Injection Streptozotocin (STZ) Injection Diet_Induction->STZ_Injection Diabetes_Confirmation Confirmation of Diabetes (Blood Glucose > 200 mg/dL) STZ_Injection->Diabetes_Confirmation Group_Allocation Random Allocation to Treatment Groups Diabetes_Confirmation->Group_Allocation Treatment_Administration Daily Oral Administration of Treatments (8 weeks) Group_Allocation->Treatment_Administration Blood_Sampling Blood Sample Collection Treatment_Administration->Blood_Sampling Biochemical_Assays Biochemical Analysis (Glucose, Insulin, Lipids, etc.) Blood_Sampling->Biochemical_Assays Statistical_Analysis Statistical Analysis Biochemical_Assays->Statistical_Analysis Results Results and Interpretation Statistical_Analysis->Results

Caption: Workflow for evaluating vildagliptin and metformin in a diabetic rat model.

References

A Comparative Analysis of the Secretagogue Potential of Vildagliptin and Sulfonylureas

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the insulin secretagogue potential of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, and the traditional class of insulin secretagogues, sulfonylureas. The comparison is supported by experimental data from clinical trials, focusing on their mechanisms of action, glycemic efficacy, and safety profiles. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Type 2 Diabetes Mellitus (T2DM) is characterized by insulin resistance and a progressive decline in pancreatic β-cell function. Pharmacological interventions often target the enhancement of insulin secretion to improve glycemic control. Sulfonylureas have long been a cornerstone of T2DM therapy, acting as direct insulin secretagogues. Vildagliptin represents a newer class of agents that enhance insulin secretion through an incretin-based mechanism. Understanding the distinct pathways and clinical effects of these two classes is crucial for therapeutic strategy and future drug development.

Mechanism of Action: A Tale of Two Pathways

While both drug classes ultimately increase insulin release from pancreatic β-cells, their underlying molecular mechanisms are fundamentally different.

Sulfonylureas: Direct, Glucose-Independent Stimulation

Sulfonylureas exert their effects by directly binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel on the plasma membrane of pancreatic β-cells.[1][2] This binding event initiates the closure of the K-ATP channel, which reduces the efflux of potassium ions.[1][3] The resulting accumulation of positive charge inside the cell leads to membrane depolarization. This change in membrane potential activates voltage-gated calcium channels, causing an influx of calcium ions (Ca2+).[4] The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.[3] This mechanism is potent but operates independently of ambient glucose levels, which contributes to the significant risk of hypoglycemia associated with this class.[5]

G cluster_membrane β-cell Plasma Membrane K_ATP K-ATP Channel (Kir6.2 + SUR1) Depolarization Membrane Depolarization K_ATP->Depolarization K⁺ Efflux Blocked Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx ↑ Intracellular [Ca²⁺] Ca_Channel->Ca_Influx Ca²⁺ Influx SU Sulfonylurea SU->K_ATP Binds & Inhibits Depolarization->Ca_Channel Activates Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers

Figure 1: Sulfonylurea Signaling Pathway

Vildagliptin: Glucose-Dependent Incretin Enhancement

Vildagliptin's mechanism is indirect and glucose-dependent. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[6] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] By inhibiting DPP-4, Vildagliptin increases the circulating levels of active GLP-1 and GIP.[7]

These incretin hormones bind to their specific G-protein coupled receptors on the β-cell surface.[8] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Epac2, which potentiate the exocytosis of insulin granules, but only in the presence of elevated glucose levels.[6][8] This glucose-dependency significantly reduces the risk of hypoglycemia compared to sulfonylureas.[7] Furthermore, Vildagliptin improves the function of pancreatic α-cells, suppressing the inappropriate glucagon secretion often observed in T2DM patients.[6][9]

G cluster_beta_cell Pancreatic β-cell GPCR GLP-1/GIP Receptor (GPCR) AC Adenylyl Cyclase GPCR->AC Activates cAMP ↑ cAMP AC->cAMP ATP → PKA_Epac2 PKA / Epac2 Activation cAMP->PKA_Epac2 Activates Insulin_Exocytosis Insulin Exocytosis (Glucose-Dependent) PKA_Epac2->Insulin_Exocytosis Potentiates Vildagliptin Vildagliptin DPP4 DPP-4 Enzyme Vildagliptin->DPP4 Inhibits Incretins ↑ Active Incretins (GLP-1, GIP) DPP4->Incretins Degradation Blocked Incretins->GPCR Binds

Figure 2: Vildagliptin (Incretin) Signaling Pathway

Comparative Efficacy: Head-to-Head Clinical Data

Numerous randomized controlled trials (RCTs) have compared the efficacy of Vildagliptin with sulfonylureas (most commonly glimepiride) as add-on therapy in patients inadequately controlled on metformin.

Glycemic Control

The data consistently demonstrate that Vildagliptin is non-inferior to sulfonylureas in terms of glycemic reduction. Changes in HbA1c, fasting plasma glucose (FPG), and 2-hour postprandial glucose (2h-PPG) are comparable between the two treatment groups over study durations ranging from 32 to 52 weeks.[10][11][12][13] One study conducted with Muslim patients fasting during Ramadan found that the Vildagliptin group achieved a greater reduction in HbA1c compared to the sulfonylurea group.[14]

Table 1: Comparative Efficacy in Glycemic Control (Add-on to Metformin)

Parameter Vildagliptin Sulfonylurea (Glimepiride) Study Duration Reference
Δ HbA1c (%) -0.44 -0.53 52 weeks [12]
Δ HbA1c (%) -0.94 -1.00 32 weeks [13]
Δ FPG (mmol/L) -1.01 -1.14 52 weeks [12]
Δ FPG (mmol/L) -1.54 -2.16 32 weeks [13]

| Δ 2h-PPG (mmol/L) | -3.53 | -3.72 | 32 weeks |[13] |

Safety and Tolerability Profile

The primary distinction in the clinical profiles of Vildagliptin and sulfonylureas lies in their safety and tolerability, particularly concerning hypoglycemia and body weight.

  • Hypoglycemia: Vildagliptin consistently demonstrates a significantly lower risk of hypoglycemia. Multiple studies report a 10-fold lower incidence of hypoglycemic events in patients treated with Vildagliptin compared to those treated with glimepiride.[10][12][13] Importantly, severe hypoglycemic events are rare to non-existent with Vildagliptin, whereas they are reported in the sulfonylurea arms.[12][13]

  • Body Weight: Treatment with Vildagliptin is typically weight-neutral or associated with a modest weight reduction.[14][15] In stark contrast, sulfonylurea therapy is consistently linked to weight gain.[11][13][15] The between-group difference can be substantial, with some studies showing a difference of nearly 2 kg over 52 weeks.[12]

Table 2: Comparative Safety and Tolerability Data

Parameter Vildagliptin Sulfonylurea (Glimepiride) Study Duration Reference
Patients with ≥1 Hypoglycemic Event (%) 1.7% 16.2% 52 weeks [12]
Total Hypoglycemic Events 39 554 52 weeks [12]
Incidence of Hypoglycemia 10-fold lower - 32 weeks [13]
Δ Body Weight (kg) -0.23 +1.56 (Between-group diff: -1.79) 52 weeks [12]
Δ Body Weight (kg) +0.23 +2.53 32 weeks [13]

| Δ Body Weight (kg) | -1.2 | -0.03 | Ramadan Study |[14] |

Experimental Protocols

The assessment of secretagogue potential and metabolic effects in clinical trials involves a range of specialized protocols.

G cluster_screening Phase 1: Screening & Randomization cluster_treatment Phase 2: Treatment Arms cluster_assessment Phase 3: Efficacy & Safety Assessment (Baseline & Endpoint) Patient_Pool T2DM Patients on Metformin Monotherapy Inclusion_Exclusion Inclusion/Exclusion Criteria (e.g., HbA1c 7.5-11%) Patient_Pool->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Arm_A Arm A: Metformin + Vildagliptin Randomization->Arm_A Arm_B Arm B: Metformin + Sulfonylurea Randomization->Arm_B Glycemic Glycemic Control (HbA1c, FPG, PPG) Arm_A->Glycemic Arm_A->Glycemic Measure Safety Safety Monitoring (Hypoglycemia, AEs) Arm_A->Safety Arm_A->Safety Monitor Body_Metrics Anthropometrics (Body Weight, BMI) Arm_A->Body_Metrics Arm_A->Body_Metrics Record Advanced_Tests Advanced Metabolic Tests (e.g., Euglycemic Clamp) Arm_A->Advanced_Tests Arm_A->Advanced_Tests Perform Arm_B->Glycemic Arm_B->Glycemic Measure Arm_B->Safety Arm_B->Safety Monitor Arm_B->Body_Metrics Arm_B->Body_Metrics Record Arm_B->Advanced_Tests Arm_B->Advanced_Tests Perform

Figure 3: Generalized Experimental Workflow for a Comparative Trial

Assessment of Insulin Secretion
  • Glucose-Stimulated Insulin Release (GSIR) Assay: This is an in vitro method used to assess the potency of isolated pancreatic islets. Islets are sequentially incubated in low (e.g., 2.8 mM) and high (e.g., 28 mM) glucose concentrations. The amount of insulin released into the supernatant is measured by ELISA. The ratio of insulin secreted at high versus low glucose is calculated as the stimulation index, providing a direct measure of β-cell responsiveness.[16][17]

  • Intravenous Glucose Tolerance Test (IVGTT) & Hyperglycemic Clamp: These are considered gold-standard methods for assessing first-phase insulin secretion in vivo.[18] In an IVGTT, a bolus of glucose is administered intravenously, and blood samples are taken frequently in the initial minutes to measure the acute insulin response.[18] The hyperglycemic clamp involves raising and maintaining plasma glucose at a specific hyperglycemic level via a variable glucose infusion, allowing for the measurement of both first- and second-phase insulin secretion.[18]

Assessment of Insulin Sensitivity
  • Euglycemic-Hyperinsulinemic Clamp: This is the gold-standard method for quantifying insulin sensitivity.[19] A high physiological level of insulin is infused intravenously, and plasma glucose is maintained at a normal (euglycemic) level by a variable-rate glucose infusion. The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of whole-body insulin sensitivity, primarily reflecting insulin-mediated glucose uptake by skeletal muscle.[19] The "M value" is a common metric derived from this test.[15]

Assessment of Overall Glycemic Control
  • HbA1c, FPG, and Oral Glucose Tolerance Test (OGTT): HbA1c provides a measure of average glycemic control over the preceding 2-3 months. FPG assesses basal glucose levels. The OGTT, where a standard 75g glucose load is ingested, is used to measure postprandial glucose and insulin responses over at least 120 minutes.[18]

Conclusion

Vildagliptin and sulfonylureas are both effective insulin secretagogues that provide comparable improvements in glycemic control when used as add-on therapy to metformin. However, their secretagogue potential is governed by distinct molecular pathways, which translates into significant differences in their clinical profiles.

  • Sulfonylureas act as direct, glucose-independent secretagogues, offering potent glycemic lowering but at the cost of a high risk of hypoglycemia and weight gain.

  • Vildagliptin functions as a glucose-dependent secretagogue by enhancing the endogenous incretin system. This mechanism provides equivalent glycemic efficacy to sulfonylureas but with a markedly superior safety profile, characterized by a minimal risk of hypoglycemia and a favorable neutral-to-positive effect on body weight.

For researchers and drug development professionals, the comparison highlights the therapeutic advantage of targeting physiological, glucose-sensitive pathways for insulin secretion over direct, non-physiological stimulation of the β-cell.

References

Safety Operating Guide

Proper Disposal of Vildagliptin (dihydrate): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before disposal, it is essential to handle Vildagliptin (dihydrate) with appropriate personal protective equipment (PPE). This includes safety goggles with side shields, chemical-resistant gloves, and a lab coat.[3] Handling should occur in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of dust.[1][3] In case of a spill, contain the material to prevent it from entering drains or water courses.[1][3]

Step-by-Step Disposal Procedures

The recommended procedure for the disposal of Vildagliptin (dihydrate) involves treating it as chemical waste and engaging a licensed hazardous material disposal company.[1]

  • Segregation: Do not mix Vildagliptin (dihydrate) with general laboratory waste. It should be segregated as pharmaceutical waste. Depending on its formulation and any contaminants, it may be classified as hazardous or non-hazardous waste.[4][5]

  • Containment: Place the Vildagliptin (dihydrate) waste, including any contaminated materials, into a suitable, clearly labeled, and sealed chemical waste container.[6] This prevents accidental exposure and environmental release.

  • Collection and Transfer: Excess and expired Vildagliptin (dihydrate) should be offered to a licensed hazardous material disposal company.[1] Ensure compliance with all transportation regulations for chemical waste.

  • Incineration: The preferred method of disposal for many pharmaceutical products is incineration in a facility equipped with afterburners and scrubbers to minimize environmental impact.[1]

  • Avoid Improper Disposal: It is prohibited to dispose of hazardous pharmaceutical waste by flushing it down the drain ("sewering").[4][7] Avoid disposing of it in the regular trash unless it has been rendered non-hazardous according to institutional and local guidelines.

Pharmaceutical Waste Categorization

Proper segregation of pharmaceutical waste is critical for safe and compliant disposal. The following table summarizes common waste categories and their corresponding container colors used in many regulated environments.

Waste CategoryDescriptionRecommended Container Color
Non-Hazardous Medicines Medicines and items contaminated with non-hazardous medicines.Blue-lidded bin[8]
Hazardous Pharmaceutical Waste Pharmaceuticals classified as hazardous by the EPA (e.g., P-listed, U-listed).Black container[5]
Cytotoxic & Cytostatic Sharps Sharps waste contaminated with cytotoxic and cytostatic agents.Purple-lidded bin[8]
Contaminated Sharps Needles, syringes, and other sharps with medical residue.Yellow-lidded bin[8]

Experimental Protocols

The provided search results do not contain specific experimental protocols for the disposal of Vildagliptin (dihydrate). The standard and recommended procedure is to adhere to the general guidelines for pharmaceutical waste disposal outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and to consult your institution's environmental health and safety department.

Vildagliptin (dihydrate) Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Vildagliptin (dihydrate) in a laboratory setting.

start Vildagliptin (dihydrate) Waste Generated consult_sds Consult Safety Data Sheet (SDS) and Institutional Guidelines start->consult_sds is_hazardous Classified as Hazardous Waste? consult_sds->is_hazardous non_hazardous Segregate as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous No hazardous Segregate as Hazardous Pharmaceutical Waste is_hazardous->hazardous Yes container_non_haz Place in Labeled Non-Hazardous Waste Container (e.g., Blue Lid) non_hazardous->container_non_haz container_haz Place in Labeled Hazardous Waste Container (e.g., Black) hazardous->container_haz disposal_company Arrange for Pickup by Licensed Hazardous Waste Disposal Company container_non_haz->disposal_company container_haz->disposal_company incineration Final Disposal via Permitted Incineration disposal_company->incineration

Caption: Disposal workflow for Vildagliptin (dihydrate).

References

Essential Safety and Logistical Information for Handling Vildagliptin (dihydrate)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Vildagliptin (dihydrate) is paramount. This guide provides essential procedural information on personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods. Adherence to these guidelines is critical for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) Recommendations

When handling Vildagliptin (dihydrate), a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using and to perform a risk assessment for your specific laboratory procedures.

PPE CategoryRecommendationRelevant Standards/Notes
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[1][2]Should conform to EN 166 (EU) or be NIOSH-approved (US).[1] Facilities should be equipped with an eyewash station.[3][4]
Skin and Body Protection Wear compatible chemical-resistant gloves and protective clothing, such as a lab coat.[2][3][5] For more extensive handling, fire/flame resistant and impervious clothing may be required.[1]Gloves must be inspected prior to use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] Since specific breakthrough time data for Vildagliptin is not readily available, select gloves (e.g., nitrile) and replace them immediately after a splash or after handling the material.
Respiratory Protection If exposure limits are exceeded, irritation is experienced, or if handling generates dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[2][3][5] For high airborne contaminant concentrations, positive-pressure supplied air respirators may be necessary.[2]A risk assessment should be conducted to determine the necessity of respiratory protection.[6] Use in a well-ventilated area, preferably in a laboratory fume hood or other form of local exhaust ventilation.[1][3]
Occupational Exposure Limits (OEL) As of the latest safety data sheets, no specific occupational exposure limits have been established by region-specific regulatory bodies for Vildagliptin.[1][4] The toxicological properties have not been thoroughly investigated.[3][4]Due to the lack of established OELs, Vildagliptin should be handled as a potentially hazardous substance. Engineering controls and PPE should be utilized to minimize any potential for exposure.

Operational and Disposal Plans

Safe Handling Procedures:

  • Engineering Controls: Handle Vildagliptin in a well-ventilated area. The use of a laboratory fume hood or other local exhaust ventilation is recommended to control airborne levels.[1][3] Ensure that safety showers and eyewash stations are readily accessible.[4][5]

  • Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[2] Contaminated clothing should be removed and washed before reuse.[3][5]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[2][4] Avoid the formation and inhalation of dust.[4] Use personal protective equipment as required.[2]

Spill and Accidental Release Measures:

  • Evacuate and Secure: Keep unnecessary personnel away from the spill area.[1]

  • Ventilate: Ensure adequate ventilation of the area.

  • Utilize PPE: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing.[1][3]

  • Containment and Cleanup:

    • For powder spills, cover with a plastic sheet or tarp to minimize spreading.[2]

    • Mechanically take up the spilled material (e.g., sweep or vacuum) and place it in a suitable, labeled container for disposal.[1] Avoid actions that create dust.[1]

    • Clean the spill surface thoroughly to remove any residual contamination.[1] Traces can be flushed away with water after the bulk of the material has been removed.[2]

Disposal Plan:

  • Unused Material: Excess and expired Vildagliptin should be treated as hazardous waste. It may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[1] Always use a licensed hazardous material disposal company.[1]

  • Contaminated PPE and Materials: All contaminated items, including gloves, lab coats, and cleaning materials, should be collected in suitable, closed containers for disposal.[4] These materials should be disposed of in the same manner as the unused product.

  • Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the product to enter drains, water courses, or the soil.[1][4]

Workflow for PPE Selection when Handling Vildagliptin

PPE_Selection_Workflow start Start: Plan to Handle Vildagliptin risk_assessment Conduct Risk Assessment: - Scale of work - Potential for dust/aerosol start->risk_assessment ppe_basics Mandatory Base PPE: - Safety Goggles (EN 166 / NIOSH) - Lab Coat - Chemical-Resistant Gloves risk_assessment->ppe_basics check_dust Is there a risk of dust or aerosol generation? ppe_basics->check_dust local_exhaust Use Local Exhaust Ventilation (e.g., Fume Hood) check_dust->local_exhaust Yes handling Proceed with Handling Vildagliptin check_dust->handling No respirator Wear NIOSH/MSHA Approved Respirator local_exhaust->respirator respirator->handling disposal Properly Dispose of Contaminated PPE handling->disposal end End disposal->end

Caption: PPE selection workflow for handling Vildagliptin.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.